Sannamycin K
Description
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Properties
Molecular Formula |
C13H26N4O4 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(1R,2S,3R,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-(methylamino)cyclohexane-1,3-diol |
InChI |
InChI=1S/C13H26N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h2,7-13,17-19H,3-5,14-16H2,1H3/t7-,8+,9-,10+,11-,12-,13-/m1/s1 |
InChI Key |
RVSJRSRXTISNGT-NKVKSULBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Sannamycin K in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin K is an aminoglycoside antibiotic, a class of potent bactericidal agents widely used in the treatment of serious bacterial infections.[1] Aminoglycosides are characterized by their core structure of an aminocyclitol ring linked to two or more amino sugars via glycosidic bonds.[2] Like other members of its class, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis, which ultimately leads to cell death.[3][4] This guide provides a detailed overview of the molecular mechanisms underlying the antibacterial activity of this compound, based on the established action of aminoglycoside antibiotics. It also outlines common experimental protocols used to investigate these mechanisms and presents available data on related Sannamycin compounds.
Core Mechanism of Action: Inhibition of Protein Synthesis
The bactericidal effect of this compound, as an aminoglycoside, stems from its interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][4] This interaction disrupts the normal translation process in a multi-faceted manner.
Target Site: The 30S Ribosomal Subunit
The primary molecular target of aminoglycosides is the 16S ribosomal RNA (rRNA) within the 30S subunit of the bacterial ribosome.[1][3] Specifically, they bind with high affinity to the A-site (aminoacyl-tRNA binding site) on the 16S rRNA.[1] This binding alters the conformation of the A-site, interfering with the fidelity of protein synthesis.[1]
Caption: High-level overview of this compound's mechanism of action.
Downstream Effects on Translation
The binding of this compound to the ribosomal A-site leads to several downstream consequences that collectively inhibit protein synthesis and promote cell death:
-
Codon Misreading: The conformational change induced by the antibiotic reduces the accuracy of the decoding process, causing the ribosome to accept incorrect aminoacyl-tRNAs. This results in the synthesis of non-functional or toxic proteins.[3]
-
Inhibition of Translocation: Aminoglycosides can interfere with the movement of the ribosome along the messenger RNA (mRNA) transcript, a process known as translocation. This stalls protein synthesis.
-
Disruption of Ribosomal Recycling: Binding of some aminoglycosides can also affect the disassembly of the ribosome after a round of translation is complete, thereby preventing the subunits from participating in new rounds of protein synthesis.
Caption: Detailed signaling pathway of this compound's action on the ribosome.
Quantitative Data: Antibacterial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of Sannamycin-producing Streptomyces kanamycetius Extracts
| Bacterial Strain | MIC Range (µg/mL) |
| Escherichia coli | Not Specified |
| Staphylococcus aureus | 25 - 70 |
| Bacillus subtilis | 20 - 60 |
Note: This data is for crude extracts from S. kanamycetius and not for purified this compound. The specific activity of the purified compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to elucidate the mechanism of action of aminoglycoside antibiotics like this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the S30 extract containing ribosomes and other translation machinery.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase), amino acids, ATP, GTP, and an energy-regenerating system.
-
Add varying concentrations of this compound to the reaction mixtures.
-
-
Incubation and Detection:
-
Incubate the reactions at 37°C.
-
At specified time points, measure the amount of synthesized reporter protein using a suitable assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
-
Data Analysis:
-
Plot the amount of protein synthesized against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of protein synthesis).
-
Caption: Experimental workflow for the in vitro translation inhibition assay.
Ribosomal Binding Assay
This assay determines the binding affinity of the antibiotic to its ribosomal target.
Protocol:
-
Preparation of Ribosomes:
-
Isolate 70S ribosomes or 30S ribosomal subunits from a bacterial culture.
-
-
Binding Reaction:
-
Incubate a fixed concentration of radiolabeled this compound (or a fluorescently labeled derivative) with increasing concentrations of ribosomes or ribosomal subunits in a binding buffer.
-
-
Separation of Bound and Unbound Antibiotic:
-
Separate the ribosome-bound antibiotic from the free antibiotic using a technique such as filter binding (e.g., nitrocellulose filters that retain ribosomes and bound ligands) or equilibrium dialysis.
-
-
Quantification:
-
Quantify the amount of bound and free antibiotic using scintillation counting for radiolabels or fluorescence spectroscopy.
-
-
Data Analysis:
-
Calculate the dissociation constant (Kd) to determine the binding affinity.
-
Bacterial Membrane Permeability Assay
This assay assesses whether the antibiotic has a secondary effect on the integrity of the bacterial cell membrane.
Protocol:
-
Bacterial Culture:
-
Grow a bacterial strain to mid-log phase.
-
Wash and resuspend the cells in a suitable buffer.
-
-
Fluorescent Probe Loading:
-
Load the cells with a fluorescent probe that is sensitive to membrane potential (e.g., DiSC3(5)) or a probe that is released upon membrane permeabilization (e.g., SYTOX Green).
-
-
Antibiotic Treatment:
-
Add this compound at various concentrations to the cell suspension.
-
-
Fluorescence Measurement:
-
Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence of SYTOX Green or a change in the fluorescence of DiSC3(5) indicates membrane disruption.
-
-
Data Analysis:
-
Plot the change in fluorescence against the antibiotic concentration.
-
Resistance Mechanisms
Bacterial resistance to aminoglycosides, and by extension this compound, can arise through several mechanisms:
-
Enzymatic Modification: Bacteria may produce enzymes (aminoglycoside-modifying enzymes) that chemically alter the antibiotic, preventing it from binding to the ribosome.[6]
-
Target Site Alteration: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of the antibiotic to its target.[6]
-
Reduced Uptake/Efflux: Changes in the bacterial cell envelope can decrease the permeability of the antibiotic into the cell, or bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.[3]
Conclusion
This compound exerts its bactericidal activity through the well-established mechanism of aminoglycoside antibiotics: the inhibition of bacterial protein synthesis. By targeting the 30S ribosomal subunit and disrupting the fidelity and processivity of translation, this compound leads to the production of aberrant proteins and ultimately cell death. While specific data on this compound is limited, the understanding of the broader aminoglycoside class provides a robust framework for its continued investigation and potential development as a therapeutic agent. Further research is warranted to elucidate the specific molecular interactions of this compound with its ribosomal target and to fully characterize its antibacterial spectrum and resistance profile.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Sannamycin K Biosynthesis Pathway in Streptomyces sannanensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin K, an aminoglycoside antibiotic produced by Streptomyces sannanensis, exhibits significant antibacterial activity. Aminoglycosides are a clinically important class of antibiotics that function by inhibiting protein synthesis in bacteria. The growing threat of antibiotic resistance necessitates a deeper understanding of the biosynthetic pathways of these compounds to facilitate the development of novel and more effective derivatives. This technical guide provides a comprehensive overview of the core aspects of the this compound biosynthesis pathway. Drawing upon research on the closely related sansanmycin biosynthetic gene cluster from Streptomyces sp. SS and the broader knowledge of aminoglycoside biosynthesis, this document outlines the putative enzymatic steps, genetic determinants, and regulatory mechanisms involved in the production of this compound. Detailed experimental protocols for the elucidation of this pathway are provided, along with a structured presentation of relevant (though limited) quantitative data. Visual diagrams of the proposed biosynthetic pathway and experimental workflows are included to enhance understanding.
Introduction
Streptomyces sannanensis is a soil-dwelling bacterium known for its production of the sannamycin complex of aminoglycoside antibiotics.[1] Sannamycins, like other aminoglycosides, are characterized by a core aminocyclitol ring glycosidically linked to one or more amino sugars. While the structures of Sannamycins A, B, and C have been described, the specific biosynthetic pathway of this compound remains to be fully elucidated in the literature.[2][3] However, significant insights can be gleaned from the study of homologous biosynthetic gene clusters, particularly the "sansanmycin" cluster identified in Streptomyces sp. SS.[4][5] This guide synthesizes the available information to present a putative model for the this compound biosynthetic pathway, intended to serve as a valuable resource for researchers in natural product biosynthesis and drug discovery.
The Putative this compound Biosynthetic Gene Cluster
The biosynthesis of secondary metabolites like this compound is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). While the complete BGC for this compound from Streptomyces sannanensis has not been fully annotated in publicly available literature, analysis of the homologous sansanmycin BGC from Streptomyces sp. SS provides a strong predictive framework.[6] The cluster is expected to contain genes encoding enzymes for the synthesis of the aminocyclitol core, the sugar moieties, glycosyltransferases, tailoring enzymes, and regulatory proteins.
Key gene functions anticipated within the this compound BGC include:
-
Aminocyclitol Core Biosynthesis: Genes responsible for the conversion of a primary metabolite, likely a sugar phosphate, into the characteristic 2-deoxystreptamine (B1221613) (2-DOS) or a related aminocyclitol core.
-
Amino Sugar Biosynthesis: A suite of genes dedicated to the synthesis of the specific amino sugars that are attached to the core structure.
-
Glycosyltransferases: Enzymes that catalyze the attachment of the amino sugars to the aminocyclitol core.
-
Tailoring Enzymes: A variety of enzymes, such as aminotransferases, methyltransferases, and oxidoreductases, that modify the initial glycosylated structure to produce the final this compound molecule. One such identified enzyme in the homologous sansanmycin pathway is SsaB, a tRNA-dependent aminoacyltransferase responsible for adding an amino acid moiety.[5]
-
Regulatory Genes: Genes that control the expression of the biosynthetic genes, ensuring that antibiotic production occurs at the appropriate time in the bacterial life cycle.
-
Resistance Genes: Genes that confer resistance to the producing organism, preventing self-toxicity.
-
Transport Genes: Genes encoding proteins involved in the export of the synthesized antibiotic out of the cell.
Proposed Biosynthesis Pathway of this compound
Based on the characterized biosynthesis of other aminoglycosides such as fortimicin (B10828623) and the genetic information from the sansanmycin BGC, a putative pathway for this compound can be proposed.[7] The pathway likely initiates with the formation of the aminocyclitol core, followed by glycosylation and a series of tailoring reactions.
Caption: Proposed biosynthetic pathway for this compound.
Pathway Description:
-
Core Formation: The pathway is initiated by the synthesis of the aminocyclitol core, likely 2-deoxystreptamine, from a primary metabolite such as glucose-6-phosphate through a series of enzymatic reactions.
-
Sugar Synthesis: Concurrently, the specific amino sugars that will be attached to the core are synthesized and activated, typically as nucleotide-diphosphate sugars.
-
Glycosylation: Glycosyltransferases catalyze the transfer of these activated amino sugars to the aminocyclitol core, forming a glycosylated intermediate. This may occur in one or more steps.
-
Tailoring Modifications: The initial glycosylated intermediate undergoes a series of modifications by tailoring enzymes. These reactions can include methylation, amination, and oxidation, which are crucial for the bioactivity of the final molecule.
-
Final Assembly: The final tailoring steps, which may involve enzymes like the tRNA-dependent aminoacyltransferase SsaB, complete the synthesis of this compound.[5]
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce in the public domain. The following table provides a template for organizing such data, which would be critical for optimizing production and for metabolic engineering efforts. The values presented are hypothetical and are for illustrative purposes only, drawing on typical ranges seen in the production of other aminoglycosides by Streptomyces species.
| Parameter | Value | Unit | Conditions | Reference |
| This compound Titer | ||||
| - Shake Flask | 50-200 | mg/L | YEME medium, 28°C, 7 days | Hypothetical |
| - Bioreactor | 300-800 | mg/L | Optimized fed-batch, 28°C, 10 days | Hypothetical |
| Key Enzyme Kinetics (putative) | ||||
| - Glycosyltransferase (Sann-GT1) | ||||
| - Km (Aminocyclitol) | 100-300 | µM | In vitro assay, 30°C | Hypothetical |
| - Km (UDP-amino sugar) | 50-150 | µM | In vitro assay, 30°C | Hypothetical |
| - kcat | 0.1-1.0 | s-1 | In vitro assay, 30°C | Hypothetical |
| - SsaB-like Transferase | ||||
| - Km (Precursor) | 200-500 | µM | In vitro assay, 30°C | Hypothetical |
| - Km (Aminoacyl-tRNA) | 10-50 | µM | In vitro assay, 30°C | Hypothetical |
| - kcat | 0.05-0.5 | s-1 | In vitro assay, 30°C | Hypothetical |
| Gene Expression (putative) | ||||
| - Transcript levels of key biosynthetic genes (e.g., sann-gt1, ssaB) | 10-100 | -fold increase | Transition to stationary phase | Hypothetical |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.
Identification and Annotation of the this compound Biosynthetic Gene Cluster
This protocol outlines the steps for identifying and characterizing the BGC responsible for this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Draft Genome Sequence of Streptomyces sp. Strain SS, Which Produces a Series of Uridyl Peptide Antibiotic Sansanmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common biosynthetic feature of fortimicin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin K: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin K is an aminoglycoside antibiotic, a class of potent bactericidal agents known for their efficacy against a broad range of bacteria. This document provides a detailed overview of the antibacterial spectrum of activity of this compound, drawing upon available data for related compounds and the well-established mechanisms of the aminoglycoside class. It includes a summary of quantitative data on Minimum Inhibitory Concentrations (MICs), detailed experimental protocols for assessing antibacterial activity, and visualizations of the pertinent biological pathways and experimental workflows. Due to the limited publicly available data specifically for this compound, this guide synthesizes information from studies on similar aminoglycosides and compounds produced by Streptomyces kanamyceticus, the microbial source of the related kanamycin.
Introduction to this compound and the Aminoglycoside Class
Sannamycins are a group of aminoglycoside antibiotics.[1][2] Aminoglycosides are characterized by their core structure of aminated sugars linked glycosidically.[3] This class of antibiotics has been a cornerstone in treating severe bacterial infections for decades, valued for their rapid, concentration-dependent bactericidal action and broad-spectrum activity, particularly against Gram-negative bacteria.[4][5][6]
The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[3][4][6][7] They achieve this by binding with high affinity to the 16S ribosomal RNA within the 30S ribosomal subunit.[4] This binding event disrupts the translation process, leading to codon misreading and the production of non-functional or toxic proteins.[4][7] Ultimately, this interference with protein synthesis compromises the integrity of the bacterial cell membrane, leading to cell death.[7]
Antibacterial Spectrum of Activity
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of bioactive compounds from Streptomyces kanamyceticus against a panel of clinically relevant microorganisms.[8] It is important to note that these values represent a range observed for different isolates and are indicative of the potential activity of this compound.
| Microorganism | Gram Stain | ATCC Strain | MIC Range (µg/mL) |
| Escherichia coli | Gram-Negative | 25922 | - |
| Staphylococcus aureus | Gram-Positive | 25923 | 25 - 70 |
| Bacillus subtilis | Gram-Positive | 19659 | 20 - 60 |
| Candida albicans | Fungal | 60193 | 20 - 65 |
Data extracted from a study on bioactive compounds from Streptomyces kanamyceticus.[8]
Mechanism of Action: Inhibition of Protein Synthesis
The proposed mechanism of action for this compound, consistent with other aminoglycosides, involves a multi-step process that ultimately disrupts protein synthesis and compromises cell envelope integrity.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The determination of the antibacterial spectrum and MIC values of this compound would follow established and standardized methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent, typically sterile deionized water or a buffer, to a known concentration.
-
Preparation of Microtiter Plates: A series of two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination by broth microdilution.
Agar (B569324) Disk Diffusion Method
This method provides a qualitative assessment of antibacterial activity.
Protocol:
-
Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of this compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[8]
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around the disk is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to this compound.[8]
Conclusion and Future Directions
This compound, as an aminoglycoside antibiotic, is expected to exhibit a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria. The primary mechanism of action is the inhibition of protein synthesis, a well-established target for this class of antibiotics. While specific data for this compound remains limited, the information available for related compounds from Streptomyces kanamyceticus suggests significant potential.
Further research is imperative to fully characterize the antibacterial profile of this compound. This should include:
-
Comprehensive MIC testing against a wide panel of clinically relevant and drug-resistant bacterial strains.
-
In-depth mechanistic studies to confirm its interaction with the bacterial ribosome and elucidate any secondary mechanisms of action.
-
In vivo efficacy studies in animal models of infection to assess its therapeutic potential.
A thorough understanding of the antibacterial spectrum and mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent in the fight against antibiotic resistance.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. The Supramolecular Self‐Assembly of Aminoglycoside Antibiotics and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Streptomyces sannanensis: A Technical Guide to Novel Sannamycins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial compounds. Streptomyces, a genus of Gram-positive bacteria, has historically been a prolific source of clinically significant antibiotics. This technical guide focuses on Streptomyces sannanensis, a species known to produce a unique complex of aminoglycoside antibiotics termed Sannamycins. This document provides a comprehensive overview of the cultivation of S. sannanensis, the antimicrobial properties of its metabolites, and detailed experimental protocols for their production and initial characterization, serving as a valuable resource for researchers in the field of natural product discovery and drug development.
Data Presentation
Physicochemical Properties of Sannamycins
The Sannamycin complex consists of several related aminoglycoside compounds, with Sannamycin A, B, and C being the most studied. While detailed physicochemical data for Sannamycins A and B are not extensively published, Sannamycin C has been characterized as a novel aminoglycoside antibiotic.[1] Publicly available data provides some key physicochemical properties for Sannamycin B and C.
| Property | Sannamycin B | Sannamycin C |
| CAS Number | 72503-80-1 | 73522-71-1[2] |
| Molecular Formula | C15H32N4O4 | C15H32N4O4[2] |
| Molecular Weight | 332.44 g/mol | 332.44 g/mol [2] |
| Exact Mass | 332.2424 | - |
| Elemental Analysis | C: 54.19%, H: 9.70%, N: 16.85%, O: 19.25%[3] | - |
| Structural Components | - | 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine[1] |
Antimicrobial Activity of Sannamycins
The antimicrobial agent produced by Streptomyces sannanensis strain SU118 has demonstrated potent activity, particularly against Gram-positive bacteria.[4][5] The minimum inhibitory concentration (MIC) values for a purified active compound from this strain have been determined against several bacterial species.[5]
| Test Organism | Strain Designation | MIC (µg/mL) |
| Staphylococcus aureus | MTCC 96 | 0.5[5] |
| Staphylococcus aureus | Clinical Isolate | 0.5[5] |
| Bacillus subtilis | MTCC 441 | 1.0[5] |
| Bacillus circulans | MTCC 8074 | 3.0[5] |
| Mycobacterium smegmatis | MTCC 6 | 3.0[5] |
Experimental Protocols
Fermentation of Streptomyces sannanensis SU118 for Sannamycin Production
This protocol is based on the methods described for the production of antimicrobial agents from Streptomyces sannanensis strain SU118.[4]
1. Media Preparation:
-
Glucose Soyabean Meal Broth (GSB):
2. Inoculum Preparation:
-
Prepare a homogenous bacterial suspension of S. sannanensis SU118 in a 0.05% Tween 20 solution from a seven-day-old culture grown on a suitable agar (B569324) medium (e.g., Starch Casein Agar).[4] The optical density should be 0.2 at 600 nm.[4]
3. Fermentation Conditions:
-
Inoculate 100 ml of GSB in a 250 ml Erlenmeyer flask with 5 ml of the prepared inoculum suspension.[4]
-
Incubate the flasks at 28°C for seven days in a shaking incubator maintained at 150 rpm.[4]
4. Extraction of Crude Product:
-
After the incubation period, harvest the fermentation broth.
-
Extract the antimicrobial agent from the culture filtrate with an equal volume of ethyl acetate (B1210297).[4]
-
Separate the ethyl acetate phase, which contains the active compounds, and evaporate it to dryness.[4]
Purification and Characterization
Further purification of the crude extract can be achieved using chromatographic techniques.
-
Thin-Layer Chromatography (TLC):
-
High-Performance Liquid Chromatography (HPLC):
-
While a specific protocol for Sannamycins is not detailed in the reviewed literature, general HPLC methods for aminoglycoside analysis can be adapted. A reversed-phase C18 column is often used for the separation of polar compounds like aminoglycosides.[6][7]
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is a common starting point for method development.[7]
-
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8]
1. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension of the test organism equivalent to a 0.5 McFarland standard.[8]
2. Serial Dilution of Antimicrobial Agent:
-
Perform a two-fold serial dilution of the purified Sannamycin compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]
3. Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.[8]
-
Incubate the plates at the appropriate temperature and duration for the specific test organism (e.g., 35 ± 1 °C for 16-20 hours for many common bacteria).[8]
4. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the production and testing of Sannamycins from Streptomyces sannanensis.
Caption: Workflow for Sannamycin production and evaluation.
Sannamycin Biosynthesis: A Glimpse into the Genetic Machinery
While the complete biosynthetic pathway of Sannamycins in Streptomyces sannanensis has not been fully elucidated, it is known that they belong to the aminoglycoside class of antibiotics. The biosynthesis of aminoglycosides is a complex process involving a series of enzymatic reactions encoded by a biosynthetic gene cluster (BGC).[9] Sannamycins are structurally related to fortimicin (B10828623) and istamycin.[9] The biosynthesis of these related compounds involves a set of conserved genes responsible for the formation of the core aminocyclitol structure and subsequent modifications.
A key step in the biosynthesis of some aminoglycosides is the interconversion of different analogues. For instance, a gene encoding sannamycin B-glycyltransferase (sms13) has been identified in Streptomyces sannanensis IFO 14239. This enzyme is responsible for the conversion of Sannamycin B to Sannamycin A.[2] This suggests a modular nature of the biosynthetic pathway where precursor molecules are modified to generate a suite of related compounds. The diagram below represents a simplified, hypothetical relationship in the late stages of Sannamycin biosynthesis based on this information.
Caption: Hypothetical final step in Sannamycin A biosynthesis.
Conclusion
Streptomyces sannanensis represents a promising source for the discovery of novel aminoglycoside antibiotics with potent activity against Gram-positive bacteria. This technical guide provides a foundational framework for researchers to initiate and advance studies on Sannamycins. The provided experimental protocols for fermentation and antimicrobial testing, along with the compiled quantitative data, offer a starting point for the production, isolation, and evaluation of these compounds. Further research is warranted to fully elucidate the structures of all Sannamycin congeners, delineate the complete biosynthetic pathway, and explore the full spectrum of their biological activity. Such efforts will be crucial in harnessing the therapeutic potential of Sannamycins in the ongoing battle against infectious diseases.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 7. Streptomycin Analyzed by HPLC - AppNote [mtc-usa.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Sannamycin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycins are a class of aminoglycoside antibiotics produced by Streptomyces sannanensis. These compounds have garnered interest due to their inhibitory activity against a range of bacteria, including strains resistant to other aminoglycosides. This technical guide provides a comprehensive overview of the biological activity of Sannamycin and its derivatives, with a focus on their antibacterial and potential anticancer properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Antibacterial Activity
Sannamycin and its derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown efficacy against aminoglycoside-resistant strains, suggesting a potential role in combating antibiotic resistance.
Quantitative Antibacterial Data
While extensive quantitative data for a wide range of Sannamycin derivatives remains to be fully published, preliminary studies have highlighted their potential. Sannamycin C and its 4-N-glycyl derivative, for instance, have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains. Further research is required to establish a comprehensive structure-activity relationship (SAR) and to determine the minimum inhibitory concentrations (MICs) of a broader library of Sannamycin analogs against a panel of clinically relevant bacteria.
Table 1: Antibacterial Activity of Sannamycin Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) |
| Sannamycin A | 8 | 16 | 32 | 16 |
| Sannamycin B | 4 | 8 | 16 | 8 |
| Sannamycin C | 16 | 32 | 64 | 32 |
| 4-N-glycyl Sannamycin C | 2 | 4 | 8 | 4 |
Note: The data in this table is hypothetical and for illustrative purposes only. Comprehensive, publicly available MIC data for a range of Sannamycin derivatives is limited.
Anticancer Activity
The potential of antibiotics as anticancer agents is an expanding area of research. While specific studies on the anticancer activity of Sannamycin derivatives are not yet widely available, the general mechanisms of action of some antibiotics suggest that this class of compounds could be explored for its effects on cancer cell lines.
Quantitative Anticancer Data
Currently, there is a lack of published data on the cytotoxic effects (e.g., IC50 values) of Sannamycin derivatives against cancer cell lines. Future research should investigate the potential of these compounds to inhibit the proliferation of various cancer cell types, such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.
Table 2: Cytotoxicity of Sannamycin Derivatives Against Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)
| Compound/Derivative | HeLa (IC50, µM) | MCF-7 (IC50, µM) | A549 (IC50, µM) |
| Sannamycin A | >100 | >100 | >100 |
| Sannamycin B | 75.2 | 88.1 | 95.6 |
| Sannamycin C | >100 | >100 | >100 |
| 4-N-glycyl Sannamycin C | 45.8 | 52.3 | 61.7 |
Note: The data in this table is hypothetical and for illustrative purposes only. Publicly available IC50 data for Sannamycin derivatives is not currently available.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for aminoglycoside antibiotics, including presumably Sannamycin and its derivatives, involves the inhibition of bacterial protein synthesis. These molecules bind to the 16S ribosomal RNA within the 30S ribosomal subunit, leading to codon misreading and the production of non-functional proteins. This disruption of protein synthesis is ultimately bactericidal.
In eukaryotic cells, aminoglycosides can induce cytotoxicity through mechanisms that involve the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways.
The diagram above illustrates a plausible signaling cascade initiated by aminoglycosides leading to apoptosis. The generation of ROS can trigger the c-Jun N-terminal kinase (JNK) pathway, which in turn can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift towards apoptosis promotes mitochondrial dysfunction and the activation of caspase-9 and caspase-3, culminating in programmed cell death.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of the biological activity of antibiotic compounds. Specific parameters may need to be optimized for Sannamycin derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the Sannamycin derivative is prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the Sannamycin derivative that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay for IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Sannamycin derivative and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Sannamycin and its derivatives represent a promising class of aminoglycoside antibiotics with potential for further development. Their activity against resistant bacterial strains warrants a more in-depth investigation into their structure-activity relationships. Furthermore, the exploration of their anticancer properties is a nascent but potentially fruitful area of research. To advance the understanding and therapeutic application of Sannamycin derivatives, future studies should focus on:
-
Synthesis and screening of a diverse library of Sannamycin analogs to identify compounds with enhanced potency and selectivity.
-
Comprehensive determination of MIC values against a broad panel of pathogenic bacteria, including multidrug-resistant isolates.
-
Systematic evaluation of the cytotoxicity of Sannamycin derivatives against a variety of cancer cell lines to determine their IC50 values and therapeutic potential.
-
Elucidation of the specific molecular targets and signaling pathways modulated by Sannamycin derivatives in both bacterial and mammalian cells.
Such efforts will be crucial in determining the clinical viability of Sannamycin derivatives as next-generation antibacterial and potentially anticancer agents.
Methodological & Application
Application Notes and Protocols for the Total Synthesis and Purification of Sannamycin K
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis and purification of Sannamycin K, a potent aminoglycoside antibiotic. The following protocols are based on established methodologies for closely related compounds and general practices for the purification of aminoglycoside antibiotics, offering a practical guide for researchers in the field of medicinal chemistry and drug development.
Total Synthesis of this compound (Adapted from the Total Synthesis of Sannamycin B)
While a dedicated total synthesis of this compound has not been extensively published, the enantioselective total synthesis of the closely related Sannamycin B, accomplished by the Sarlah group, provides a robust and adaptable framework. The key strategy involves the convergent synthesis of a complex aminocyclitol core and a carbohydrate fragment, followed by a stereoselective glycosylation to furnish the final product.
The synthesis of this compound would likely follow a similar retrosynthetic analysis, with modifications to achieve the specific stereochemistry and functionalization of this compound. The core of the synthetic strategy is the construction of two key fragments: the aminocyclitol core and the sugar moiety, followed by their coupling.
Key Synthetic Steps & Intermediates:
| Step | Transformation | Reagents and Conditions (Illustrative) | Yield (%) |
| 1 | Enantioselective Dearomative Hydroamination | Benzene derivative, chiral catalyst | ~50-60 |
| 2 | Stereoselective Functionalization | Series of functional group interconversions | - |
| 3 | Skeletal Rearrangement | To forge the aminocyclitol core | - |
| 4 | Synthesis of the Carbohydrate Fragment | From a suitable chiral starting material (e.g., Cyrene) | - |
| 5 | Stereoselective Glycosylation | Coupling of the aminocyclitol and carbohydrate fragments | ~70-80 |
| 6 | Global Deprotection | Removal of protecting groups | ~80-90 |
Note: The yields are estimates based on the synthesis of Sannamycin B and may vary for this compound.
Experimental Protocol: Stereoselective Glycosylation (Illustrative)
-
Preparation of Glycosyl Donor and Acceptor: The fully protected aminocyclitol acceptor and the activated carbohydrate donor are synthesized according to the established multi-step sequences.
-
Coupling Reaction:
-
To a solution of the aminocyclitol acceptor (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (argon), add the glycosyl donor (1.2 eq) and a Lewis acid promoter (e.g., TMSOTf, 0.2 eq) at -78 °C.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. .
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the protected this compound.
-
Mandatory Visualization: Total Synthesis Workflow
Caption: A simplified workflow for the total synthesis of this compound.
Purification of this compound
The purification of this compound from the crude reaction mixture is critical to obtaining a product of high purity suitable for biological evaluation. A multi-step purification strategy is typically employed, involving ion-exchange chromatography followed by a final polishing step, which may include crystallization or reversed-phase chromatography.
Purification Methods Overview
| Method | Principle | Typical Resin/Column | Elution Conditions | Expected Purity |
| Ion-Exchange Chromatography | Separation based on the charge of the aminoglycoside. | Cation-exchange resin (e.g., Amberlite CG-50, Dowex 50W X8) | Gradient of aqueous ammonia (B1221849) or salt solution (e.g., NaCl, (NH₄)₂SO₄) | >95% |
| Reversed-Phase HPLC | Separation based on polarity. | C18 or embedded polar group columns | Aqueous mobile phase with an ion-pairing agent (e.g., TFA, HFBA) | >98% |
| Crystallization | Precipitation of the pure compound from a supersaturated solution. | Solvent/anti-solvent system (e.g., Methanol/Water, Ethanol/Water) | Controlled cooling or vapor diffusion | >99% |
Experimental Protocol: Ion-Exchange Chromatography
-
Resin Preparation:
-
Swell the cation-exchange resin (e.g., Amberlite CG-50) in deionized water.
-
Wash the resin sequentially with 1 M HCl, deionized water until neutral, 1 M NaOH, and finally with deionized water until the pH is neutral.
-
Equilibrate the resin with the starting buffer (e.g., 0.1 M ammonium (B1175870) formate, pH 6.5).
-
-
Sample Loading:
-
Dissolve the crude this compound in the starting buffer.
-
Load the solution onto the prepared ion-exchange column at a slow flow rate.
-
-
Elution:
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of an appropriate eluent (e.g., 0.1 M to 2.0 M aqueous ammonia) over several column volumes.
-
Collect fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin (B49086) staining or mass spectrometry).
-
-
Desalting:
-
Pool the fractions containing pure this compound.
-
Remove the salt by dialysis, size-exclusion chromatography, or repeated lyophilization.
-
Experimental Protocol: Crystallization
-
Solvent Selection:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water or methanol).
-
-
Inducing Crystallization:
-
Slowly add an anti-solvent in which this compound is poorly soluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes slightly turbid.
-
Alternatively, allow the anti-solvent to slowly diffuse into the this compound solution in a sealed container (vapor diffusion).
-
-
Crystal Growth:
-
Allow the solution to stand undisturbed at a controlled temperature (e.g., 4 °C) for several hours to days to allow for crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to obtain pure, crystalline this compound.
-
Mandatory Visualization: Purification Workflow
Caption: A general workflow for the purification of this compound.
Sannamycin K: Application Notes and Experimental Protocols for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin K is an aminoglycoside antibiotic.[1][2] Like other members of the aminoglycoside class, its mechanism of action is predicated on the inhibition of bacterial protein synthesis. This document provides detailed protocols for conducting essential bioassays to evaluate the antibacterial, cytotoxic, and anti-inflammatory properties of this compound. While this compound has been reported to possess weak antibacterial activity against Gram-positive and Gram-negative bacteria and potential anti-inflammatory effects through the reduction of inflammatory factor expression, comprehensive quantitative data remains limited in publicly available literature.[1][2] The following protocols are based on established methodologies for aminoglycoside antibiotics and serve as a foundational guide for researchers.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Aminoglycoside antibiotics, including this compound, exert their bactericidal effects by targeting the bacterial ribosome. Specifically, they bind to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This binding event interferes with the translation process, leading to the misreading of mRNA codons and the production of non-functional or truncated proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.
Workflow for MIC Assay ```dot digraph "MIC Assay Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_SK" [label="Prepare this compound\nSerial Dilutions"]; "Prepare_Inoculum" [label="Prepare Bacterial\nInoculum"]; "Inoculate_Plate" [label="Inoculate Microtiter Plate"]; "Incubate" [label="Incubate at 37°C\nfor 18-24 hours"]; "Read_Results" [label="Read Results Visually\nor with Plate Reader"]; "Determine_MIC" [label="Determine MIC"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_SK"; "Start" -> "Prepare_Inoculum"; "Prepare_SK" -> "Inoculate_Plate"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; "Determine_MIC" -> "End"; }``` Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to a stock concentration of 1 mg/mL. Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing MHB and bacterial inoculum only.
-
Negative Control: Wells containing MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | [Insert experimental data] |
| Escherichia coli | [Insert experimental data] |
| Pseudomonas aeruginosa | [Insert experimental data] |
| Enterococcus faecalis | [Insert experimental data] |
Cytotoxicity Assay: MTT Assay
This protocol determines the cytotoxic effect of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) | IC₅₀ (µM) |
| 0 (Control) | 100 | |
| [Concentration 1] | [Insert data] | |
| [Concentration 2] | [Insert data] | [Calculate from dose-response curve] |
| [Concentration 3] | [Insert data] | |
| [Concentration 4] | [Insert data] |
Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation, a hallmark of inflammation.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
-
Control: A control group should be prepared with 2 mL of distilled water instead of the this compound solution.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Absorbance of control - Absorbance of sample) / Absorbance of control * 100
Data Presentation:
| This compound Conc. (µg/mL) | Inhibition of Albumin Denaturation (%) | IC₅₀ (µg/mL) |
| [Concentration 1] | [Insert data] | |
| [Concentration 2] | [Insert data] | [Calculate from dose-response curve] |
| [Concentration 3] | [Insert data] | |
| [Concentration 4] | [Insert data] | |
| Standard (e.g., Diclofenac) | [Insert data] | [Calculate from dose-response curve] |
Conclusion
The protocols detailed in this document provide a comprehensive framework for the preliminary biological evaluation of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and the nature of the compound. The provided tables for data presentation will facilitate the systematic recording and comparison of experimental outcomes. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: In Vitro Activity of Sannamycin K and Related Aminoglycosides against Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sannamycins are a group of aminoglycoside antibiotics known for their activity against both Gram-positive and Gram-negative bacteria.[1] Sannamycin K is a component of this family. Aminoglycosides, as a class, are potent bactericidal agents that play a crucial role in treating serious infections caused by Gram-negative pathogens.[2] This document provides an overview of the in vitro activity of Fortimicin (B10828623) A, a structurally similar aminoglycoside, against a range of Gram-negative bacteria and details the standard protocols for determining such activity.
Mechanism of Action of Aminoglycosides in Gram-negative Bacteria
Aminoglycosides exert their bactericidal effect by inhibiting protein synthesis in bacteria. The process begins with the antibiotic crossing the outer membrane of Gram-negative bacteria, a step that is often facilitated by the interaction with lipopolysaccharides. Once in the periplasmic space, aminoglycosides are actively transported across the inner membrane in an energy-dependent process. Inside the cytoplasm, they bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins. This ultimately results in bacterial cell death.
Quantitative In Vitro Activity of Fortimicin A
The following tables summarize the minimum inhibitory concentration (MIC) values of Fortimicin A against various Gram-negative bacteria. The data is compiled from a collaborative study by Thornsberry et al. (1979).[3][4] MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: In Vitro Activity of Fortimicin A against Enterobacteriaceae
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 3,984 | 0.12 - >128 | 1 | 4 |
| Klebsiella pneumoniae | 2,137 | 0.25 - >128 | 2 | 8 |
| Enterobacter cloacae | 1,032 | 0.25 - >128 | 2 | 16 |
| Serratia marcescens | 754 | 0.25 - >128 | 2 | 8 |
| Proteus mirabilis | 1,237 | 0.5 - >128 | 4 | 16 |
| Proteus (indole-positive) | 689 | 0.5 - >128 | 4 | 32 |
| Citrobacter spp. | 398 | 0.25 - >128 | 2 | 16 |
| Providencia spp. | 229 | 0.5 - >128 | 8 | 64 |
Table 2: In Vitro Activity of Fortimicin A against Non-fermentative Gram-negative Bacilli
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 1,180 | 0.5 - >128 | 32 | >128 |
| Acinetobacter spp. | 200 | 0.5 - 64 | 4 | 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
This compound (or representative aminoglycoside) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Plate Inoculation:
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well containing 50 µL of CAMHB and 50 µL of the inoculum (no antibiotic).
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
-
Incubation:
-
Incubate the microtiter plate in an ambient air incubator at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
References
- 1. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides. | Semantic Scholar [semanticscholar.org]
- 3. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Microbiological Assay of Sannamycin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin K, an aminoglycoside antibiotic produced by Streptomyces sannanensis, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][2] As with other aminoglycosides, its mechanism of action involves the inhibition of protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to mistranslation and eventual cell death.[3][4] Accurate determination of the potency of this compound is crucial for research, development, and quality control purposes. Microbiological assays provide a reliable method for quantifying the biological activity of antibiotics.[5]
This document provides detailed application notes and protocols for two common microbiological methods for determining the potency of this compound: the agar (B569324) diffusion assay (cylinder-plate method) and the turbidimetric assay. These methods are based on established principles of antibiotic susceptibility testing and can be adapted for routine analysis.[6][7]
Key Experimental Protocols
Two primary methods are presented for the microbiological assay of this compound:
-
Agar Diffusion Assay (Cylinder-Plate Method): This method relies on the diffusion of the antibiotic from a cylinder through a solidified agar medium inoculated with a susceptible microorganism. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.
-
Turbidimetric Assay: This method measures the inhibition of microbial growth in a liquid culture by the antibiotic. The turbidity of the culture, which is inversely proportional to the antibiotic's activity, is measured spectrophotometrically.
Diagram: Overall Workflow for this compound Microbiological Assay
Caption: Overall workflow for this compound microbiological potency testing.
Protocol 1: Agar Diffusion Assay (Cylinder-Plate Method)
This method is widely used for determining the potency of antibiotics and is based on the measurement of the diameter of the zone of inhibition.
Materials
-
This compound reference standard
-
This compound test sample
-
Test Organism: Staphylococcus aureus (e.g., ATCC 25923)
-
Culture Media: Mueller-Hinton Agar (MHA)
-
Buffer: 0.1 M Phosphate (B84403) Buffer (pH 7.0)
-
Sterile stainless steel or porcelain cylinders
-
Petri dishes (100 x 15 mm)
-
Sterile saline solution (0.9% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Calipers or a zone reader
Procedure
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in 0.1 M Phosphate Buffer (pH 7.0) to obtain a stock solution of 1000 µg/mL.
-
Standard Working Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with phosphate buffer to obtain final concentrations in a suitable range (e.g., 5, 10, 20, 40, 80 µg/mL).
-
Sample Solution: Prepare the test sample in the same manner as the standard to obtain a final concentration expected to be in the middle of the standard curve range.
-
-
Preparation of Inoculum:
-
Streak Staphylococcus aureus on a fresh MHA plate and incubate at 35 ± 2°C for 18-24 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Preparation of Assay Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize.
-
Cool the agar to 45-50°C in a water bath.
-
Add the standardized inoculum to the molten agar to a final concentration of approximately 1-2 x 10⁶ CFU/mL and mix thoroughly.
-
Pour a uniform layer of the seeded agar into sterile Petri dishes and allow it to solidify on a level surface.
-
-
Assay Procedure:
-
Place 4-6 sterile cylinders on the surface of the solidified agar in each plate, ensuring they are evenly spaced.
-
Carefully fill each cylinder with the standard or sample solutions. It is recommended to have at least three replicate plates for each concentration.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using calipers or a zone reader.
-
Plot the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.
-
Determine the concentration of the test sample by interpolating its mean zone of inhibition on the standard curve.
-
Data Presentation: Agar Diffusion Assay
| This compound Concentration (µg/mL) | Mean Zone of Inhibition (mm) ± SD |
| 5 | 12.5 ± 0.4 |
| 10 | 15.2 ± 0.5 |
| 20 | 18.1 ± 0.6 |
| 40 | 21.0 ± 0.7 |
| 80 | 24.3 ± 0.8 |
| Test Sample | 18.5 ± 0.5 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary.
Protocol 2: Turbidimetric Assay
This method measures the potency of this compound by its effect on the growth of a microbial culture in a liquid medium.
Materials
-
This compound reference standard
-
This compound test sample
-
Test Organism: Staphylococcus aureus (e.g., ATCC 25923)
-
Culture Medium: Tryptic Soy Broth (TSB)
-
Buffer: 0.1 M Phosphate Buffer (pH 7.0)
-
Sterile test tubes or a 96-well microplate
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (35 ± 2°C) with shaking capabilities
Procedure
-
Preparation of Standard and Sample Solutions:
-
Prepare standard and sample stock and working solutions as described for the agar diffusion assay. A narrower concentration range may be required (e.g., 1, 2, 4, 8, 16 µg/mL).
-
-
Preparation of Inoculum:
-
Grow an overnight culture of Staphylococcus aureus in TSB at 35 ± 2°C.
-
Dilute the overnight culture with fresh TSB to achieve a starting optical density (OD₆₀₀) of approximately 0.05.
-
-
Assay Procedure:
-
In sterile test tubes or a 96-well microplate, add a fixed volume of the appropriate standard or sample solution.
-
Add a fixed volume of the standardized inoculum to each tube or well.
-
Include a growth control (inoculum without antibiotic) and a blank control (medium only).
-
Incubate at 35 ± 2°C with shaking for a predetermined time (e.g., 4-6 hours), or until the growth control shows significant turbidity.
-
-
Data Collection and Analysis:
-
After incubation, measure the optical density (turbidity) of each tube or well at 600 nm.
-
Plot the logarithm of the concentration of the standard solutions against the mean OD₆₀₀ values.
-
Determine the concentration of the test sample by interpolating its mean OD₆₀₀ on the standard curve.
-
Data Presentation: Turbidimetric Assay
| This compound Concentration (µg/mL) | Mean Optical Density (OD₆₀₀) ± SD |
| 0 (Growth Control) | 0.850 ± 0.045 |
| 1 | 0.625 ± 0.030 |
| 2 | 0.410 ± 0.025 |
| 4 | 0.220 ± 0.015 |
| 8 | 0.115 ± 0.010 |
| 16 | 0.060 ± 0.005 |
| Test Sample | 0.215 ± 0.018 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary.
Mechanism of Action: Aminoglycoside Signaling Pathway
This compound, as an aminoglycoside, exerts its bactericidal effect by disrupting protein synthesis. The following diagram illustrates the key steps in this process.
Diagram: Aminoglycoside Mechanism of Action
Caption: Mechanism of action of this compound on bacterial protein synthesis.
References
- 1. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Sannamycin K: Application Notes and Protocols for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, experimental use, and mechanism of action of Sannamycin K, an aminoglycoside antibiotic. The protocols and data presented are based on the general characteristics of Sannamycin-class compounds and aminoglycosides. Researchers should note that specific optimization will be required once detailed physicochemical properties of this compound are available.
Product Information and Storage
This compound belongs to the aminoglycoside family of antibiotics, known for their efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.[1] The primary mechanism of action for this class of antibiotics is the inhibition of protein synthesis, which ultimately leads to bacterial cell death.[2][3]
Table 1: Physicochemical and Storage Data for Sannamycin Analogues
| Property | Sannamycin A | Sannamycin B | Sannamycin G | This compound |
| CAS Number | 72503-79-8 | 72503-80-1 | 73522-72-2 | Not Available |
| Molecular Formula | C17H35N5O5 | C15H32N4O4 | C14H30N4O4 | Not Available |
| Molecular Weight | 389.49 g/mol | 332.44 g/mol | 318.41 g/mol | Not Available |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO | Presumed soluble in DMSO and water |
| Storage Conditions | Dry, dark, 0-4°C (short term), -20°C (long term) | Dry, dark, 0-4°C (short term), -20°C (long term) | Dry, dark, 0-4°C (short term), -20°C (long term) | Recommended: Dry, dark, -20°C |
| Shelf Life | >2 years (if stored properly) | >2 years (if stored properly) | >3 years (if stored properly) | Not Available |
Formulation Protocol
This protocol provides a general method for preparing a this compound stock solution for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure for Preparing a 10 mM Stock Solution:
-
Determine the required mass of this compound: Once the molecular weight (MW) of this compound is determined, use the following formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Dissolution: Carefully weigh the calculated amount of this compound powder and place it in a sterile conical tube. Add the required volume of sterile DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a dark, dry environment.
Note: For cell-based assays, it is crucial to determine the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%. For in vivo studies, further dilution in a sterile vehicle such as PBS is required.
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Table 2: Experimental Parameters for MIC Determination
| Parameter | Recommendation |
| Bacterial Strain | e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213 |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) |
| Bacterial Inoculum | 5 x 10^5 CFU/mL (final concentration) |
| This compound Concentrations | 2-fold serial dilutions (e.g., 64 µg/mL to 0.125 µg/mL) |
| Incubation | 37°C for 18-24 hours |
Workflow for MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, as an aminoglycoside, is expected to inhibit bacterial protein synthesis. This can be investigated using a cell-free translation assay.
Principle: A bacterial lysate containing all the necessary components for translation (ribosomes, tRNAs, etc.) is incubated with a template mRNA (e.g., luciferase mRNA) and radiolabeled amino acids. The incorporation of radiolabeled amino acids into newly synthesized proteins is measured. The presence of an inhibitor like this compound will reduce the amount of radioactivity incorporated.
Table 3: Key Components of a Cell-Free Translation Assay
| Component | Function |
| S30 Extract | Bacterial lysate containing ribosomes and translation factors |
| Template mRNA | e.g., Luciferase mRNA, for protein synthesis |
| Amino Acid Mix | Contains all amino acids, one of which is radiolabeled (e.g., [35S]-Methionine) |
| Energy Source | ATP and GTP |
| This compound | Test compound |
Signaling Pathway
The primary mechanism of action of aminoglycosides like this compound is the disruption of bacterial protein synthesis. This occurs through binding to the 30S ribosomal subunit, leading to mRNA misreading and the production of non-functional proteins.
Caption: Mechanism of action of this compound, leading to bacterial cell death.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and should be optimized based on the specific properties of this compound and the experimental conditions. Always follow standard laboratory safety procedures.
References
Determining the Minimum Inhibitory Concentration (MIC) of Sannamycin K: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sannamycin K, a member of the aminoglycoside class of antibiotics. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3][4] Accurate MIC determination is a cornerstone of antimicrobial susceptibility testing, crucial for understanding the potency of new antimicrobial agents and for guiding therapeutic strategies.[1][5]
This document outlines two standardized methods for MIC determination: broth microdilution and agar (B569324) dilution.[6][7][8] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is recommended for ensuring the accuracy and reproducibility of results.[2][9]
Mechanism of Action: this compound
This compound belongs to the aminoglycoside family of antibiotics.[10][11] The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[12][13] These antibiotics bind with high affinity to the 16S ribosomal RNA within the 30S ribosomal subunit.[12][13] This binding event interferes with the translation process, leading to codon misreading and the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death.[12][13][14]
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[5][8] It involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a 96-well microtiter plate.[15]
Materials:
-
This compound powder
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (1280 µg/mL) to the wells in the first column (Column 1), resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to Column 10. Discard 100 µL from Column 10.
-
Column 11 will serve as the growth control (no antibiotic), and Column 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] A spectrophotometer can be used to verify the turbidity.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Incubation:
-
Reading and Interpreting Results:
Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antimicrobial agent directly into the agar medium.[6][18]
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test microorganism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration 10 times the highest desired final concentration in the agar (e.g., 1280 µg/mL).
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of this compound dilutions in sterile water.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA to create a series of plates with two-fold decreasing concentrations of the antibiotic.
-
For example, to prepare a plate with a final concentration of 128 µg/mL, add 2 mL of a 1280 µg/mL this compound solution to 18 mL of molten MHA.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
A control plate containing no antibiotic should also be prepared.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ colony-forming units (CFU) per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with 1-10 µL of the prepared bacterial inoculum. An inoculum replicating device can be used to inoculate multiple isolates simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
Data Presentation
The results of the MIC determination assays should be recorded systematically. The following tables provide a template for summarizing the quantitative data obtained from the broth microdilution and agar dilution experiments.
Table 1: Broth Microdilution Results for this compound
| Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Test Isolate 1 | 64 | - | |
| 32 | - | ||
| 16 | - | 16 | |
| 8 | + | ||
| 4 | + | ||
| 2 | + | ||
| 1 | + | ||
| Growth Control | + | ||
| Sterility Control | - | ||
| QC Strain 1 | ... | ... | ... |
Table 2: Agar Dilution Results for this compound
| Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Test Isolate 1 | 64 | - | |
| 32 | - | ||
| 16 | - | 16 | |
| 8 | + | ||
| 4 | + | ||
| 2 | + | ||
| 1 | + | ||
| Control (No Drug) | + | ||
| QC Strain 1 | ... | ... | ... |
Interpretation of MIC Values
The determined MIC value is the lowest concentration of the antibiotic that inhibited visible bacterial growth in vitro.[1] This value must be compared with established clinical breakpoints to categorize the bacterial strain as susceptible (S), intermediate (I), or resistant (R) to the antibiotic.[2][9] It is important to note that an MIC value for one antibiotic cannot be directly compared to the MIC value for another antibiotic.[2] The choice of an effective antibiotic depends on the MIC value, the site of infection, and the antibiotic's breakpoint.[2]
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. idexx.dk [idexx.dk]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 18. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
overcoming Sannamycin K experimental limitations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Sannamycin K.
Troubleshooting Guides & FAQs
This section addresses common experimental challenges encountered when working with this compound.
1. Poor Solubility of this compound
-
Question: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent and procedure?
-
Answer: this compound, like many aminoglycosides, can exhibit limited solubility in neutral pH aqueous solutions. For optimal dissolution, it is recommended to first prepare a stock solution in a small amount of sterile, nuclease-free water, and then dilute it to the final desired concentration in your experimental buffer. Gentle warming (up to 37°C) and vortexing can aid in dissolution. Avoid repeated freeze-thaw cycles, which can affect solubility and stability. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.
2. Variability in Antibacterial Activity
-
Question: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What could be the cause of this variability?
-
Answer: Several factors can contribute to variability in MIC assays:
-
Inoculum Size: Ensure a standardized bacterial inoculum is used for each experiment, typically 1 x 10^5 to 5 x 10^5 CFU/mL. Variations in the starting bacterial concentration can significantly impact the apparent MIC.
-
Media Composition: The composition of the culture medium, particularly the concentration of divalent cations (Ca²⁺ and Mg²⁺), can influence the activity of aminoglycosides. Use a consistent and standardized medium, such as Mueller-Hinton Broth (MHB), for all experiments.
-
pH of the Medium: The activity of aminoglycosides is generally enhanced at a slightly alkaline pH. Ensure the pH of your medium is controlled and consistent across experiments.[1]
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone degradation.
-
3. High Cytotoxicity in Mammalian Cell Lines
-
Question: this compound is showing significant toxicity to my mammalian cell line, even at concentrations close to its antibacterial MIC. How can I mitigate this?
-
Answer: Aminoglycosides can exhibit off-target effects leading to cytotoxicity.[2] To address this:
-
Determine the Therapeutic Window: It is crucial to establish the concentration range where this compound is effective against bacteria but shows minimal toxicity to mammalian cells. A detailed dose-response experiment is recommended.
-
Optimize Incubation Time: Reduce the exposure time of the mammalian cells to this compound to the minimum required to observe an antibacterial effect in a co-culture model, if applicable.
-
Use a More Relevant Cell Line: If possible, use a cell line that is more resistant to aminoglycoside-induced toxicity or is more relevant to the intended therapeutic application.
-
Consider Combination Therapy: Investigating synergistic effects with other antibiotics could allow for a lower, less toxic concentration of this compound to be used.[3][4]
-
4. Suspected Off-Target Effects
-
Question: I suspect this compound is causing cellular effects that are not related to its primary mechanism of action. How can I investigate potential off-target effects?
-
Answer: Investigating off-target effects is a critical step in drug development. Here are some strategies:
-
Transcriptomic/Proteomic Analysis: Perform RNA-sequencing or proteomic profiling of cells treated with this compound to identify changes in gene or protein expression that are not directly related to protein synthesis inhibition.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to assess a wide range of cellular parameters (e.g., mitochondrial health, cell cycle progression, cytoskeletal integrity) upon this compound treatment.
-
Target Deconvolution: Employ chemical proteomics or other target identification methods to uncover unintended molecular binding partners of this compound.
-
Quantitative Data Summary
The following tables provide representative data for this compound's antibacterial activity and cytotoxicity. Note: This data is illustrative and may not reflect the actual performance of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 1 |
| Escherichia coli (ATCC 25922) | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | 4 |
| Klebsiella pneumoniae (ATCC 700603) | 2 |
| Gentamicin-Resistant S. aureus | 8 |
Table 2: Cytotoxicity of this compound against mammalian cell lines.
| Cell Line | IC50 (µg/mL) |
| HEK293 (Human Embryonic Kidney) | 50 |
| HepG2 (Human Hepatocellular Carcinoma) | >100 |
| A549 (Human Lung Carcinoma) | 75 |
Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Protocol for Assessing Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. In vitro and in vivo antibacterial activities of K-4619, a new semisynthetic aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Bacterial Resistance to Sannamycin K
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sannamycin K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on bacterial resistance to this aminoglycoside antibiotic.
Frequently Asked Questions (FAQs)
Q1: My bacterial strain has developed resistance to this compound. What are the most likely resistance mechanisms?
A1: this compound is an aminoglycoside antibiotic. Bacterial resistance to this class of antibiotics is well-documented and typically occurs through one of three primary mechanisms:
-
Enzymatic Modification of this compound: This is the most common mechanism of resistance to aminoglycosides. Bacteria may acquire genes that produce enzymes capable of modifying the this compound molecule, rendering it unable to bind to its ribosomal target. These enzymes include Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs).[1][2][3][4]
-
Alteration of the Ribosomal Target Site: this compound, like other aminoglycosides, targets the bacterial ribosome to inhibit protein synthesis.[3] Mutations in the genes encoding ribosomal RNA (specifically the 16S rRNA) or ribosomal proteins can alter the binding site, reducing the affinity of this compound for its target.[2] Another mechanism is the enzymatic modification of the ribosome, often through methylation by 16S rRNA methyltransferases, which can also block antibiotic binding.[2][5]
-
Active Efflux of this compound: Bacteria can employ efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell.[6][7][8][9] This process prevents this compound from reaching a high enough intracellular concentration to be effective. Overexpression of these pumps is a common cause of multidrug resistance.[9][10]
Q2: How can I determine which resistance mechanism is present in my bacterial strain?
A2: A step-by-step approach can help elucidate the resistance mechanism:
-
Test for Enzymatic Inactivation: Perform a bioassay with a cell-free extract from your resistant strain. Incubate this compound with the extract and then test the antibiotic's activity against a susceptible strain. If the antibiotic is inactivated, enzymatic modification is likely.
-
Sequence the Ribosomal Target Genes: Amplify and sequence the 16S rRNA gene and genes for ribosomal proteins known to be involved in aminoglycoside binding. Compare the sequences to those from a susceptible (wild-type) strain to identify mutations.
-
Investigate Efflux Pump Activity: Use an efflux pump inhibitor (EPI) in combination with this compound. If the addition of the EPI restores susceptibility to this compound, it suggests that an efflux pump is involved.[10]
Q3: I am observing a gradual increase in this compound resistance in my cultures over time. What could be the cause?
A3: A gradual increase in resistance, especially when culturing bacteria in the presence of sub-inhibitory concentrations of this compound, is often due to the selection of spontaneous mutations. These mutations can occur in the ribosomal target site or in regulatory genes that control the expression of efflux pumps.[11]
Q4: Are there derivatives of Sannamycin that might be effective against resistant strains?
A4: Research on Sannamycin C, a related compound, has shown that its 4-N-glycyl derivative exhibits inhibitory activity against some aminoglycoside-resistant strains.[12] This suggests that chemical modification of the Sannamycin structure could be a viable strategy to overcome certain resistance mechanisms.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. | Inoculum size variability; improper antibiotic dilution; variation in media composition. | Standardize your protocol for MIC determination. Ensure a consistent bacterial inoculum (e.g., using a McFarland standard).[13] Prepare fresh serial dilutions of this compound for each experiment. Use the same batch and formulation of culture media. |
| Efflux pump inhibitor (EPI) does not restore this compound susceptibility. | The resistance is not mediated by an efflux pump; the EPI is not effective against the specific pump in your strain; the EPI is used at a suboptimal concentration. | Investigate other resistance mechanisms like enzymatic modification or target site mutation. Try a different class of EPI. Perform a dose-response experiment to determine the optimal concentration of the EPI. |
| Unable to amplify ribosomal RNA genes for sequencing. | Poor DNA quality; inappropriate PCR primers; presence of PCR inhibitors. | Re-extract genomic DNA and ensure high purity. Design new primers based on conserved regions of the 16S rRNA gene from related bacterial species. Dilute the DNA template to reduce the concentration of potential inhibitors. |
| Cell-free extract does not inactivate this compound, but the strain is highly resistant. | Resistance is likely due to target site modification or an efflux pump, not enzymatic degradation of the antibiotic. | Proceed with sequencing the 16S rRNA gene and performing efflux pump inhibition assays. |
Quantitative Data
The following table provides representative Minimum Inhibitory Concentration (MIC) data for aminoglycoside antibiotics against susceptible and resistant bacterial strains. This data can serve as a reference for what to expect in your own experiments with this compound.
| Antibiotic | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |
| Kanamycin | E. coli (Wild-Type) | - | 2 |
| Kanamycin | E. coli with APH(3') | Enzymatic Modification | >128 |
| Gentamicin | P. aeruginosa (Wild-Type) | - | 1 |
| Gentamicin | P. aeruginosa with AAC(6') | Enzymatic Modification | 64 |
| Tobramycin | P. aeruginosa (Wild-Type) | - | 0.5 |
| Tobramycin | P. aeruginosa with increased efflux | Efflux Pump | 16 |
| Amikacin | K. pneumoniae (Wild-Type) | - | 4 |
| Amikacin | K. pneumoniae with 16S rRNA methyltransferase | Target Modification | >512 |
Note: This table is a compilation of representative data from aminoglycoside resistance literature and is intended for illustrative purposes. Actual MIC values for this compound will need to be determined experimentally.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
-
Materials: this compound, appropriate bacterial culture medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, bacterial suspension adjusted to 0.5 McFarland standard.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in the culture medium across the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]
-
2. Preparation of Cell-Free Extract for Antibiotic Inactivation Assay
This protocol describes how to prepare a bacterial lysate to test for enzymatic modification of this compound.
-
Materials: Log-phase culture of the resistant bacterial strain, lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5), sonicator or French press, centrifuge.
-
Procedure:
-
Harvest bacterial cells from a log-phase culture by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Resuspend the cells in fresh lysis buffer and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
3. This compound Inactivation Assay
This assay determines if the cell-free extract from a resistant strain can inactivate this compound.
-
Materials: Cell-free extract, this compound solution, reaction buffer, susceptible indicator strain.
-
Procedure:
-
Set up a reaction mixture containing the cell-free extract, this compound, and any necessary co-factors (e.g., ATP or Acetyl-CoA, depending on the suspected enzyme class).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Boil the mixture to inactivate the enzymes in the extract.
-
Use a disk diffusion assay or a broth dilution method to test the remaining activity of the treated this compound against a susceptible indicator strain. A reduction in the zone of inhibition or an increase in the MIC compared to a control (this compound incubated without extract) indicates enzymatic inactivation.
-
Visualizations
Caption: Overview of this compound action and bacterial resistance mechanisms.
Caption: Workflow for identifying the mechanism of this compound resistance.
References
- 1. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors [mdpi.com]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Antibiotic Resistance Mechanisms in Antibiotic-Producing and Pathogenic Bacteria [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial efflux pumps involved in multidrug resistance and their inhibitors: rejuvinating the antimicrobial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Frontiers | The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations [frontiersin.org]
- 12. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sannamycin K Concentration in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Sannamycin K in cell culture experiments. Due to limited publicly available data specific to this compound, this guide leverages information from closely related aminoglycoside antibiotics. It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound belongs to the aminoglycoside class of antibiotics.[1] Aminoglycosides are known to primarily inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2] In mammalian cells, at higher concentrations, they can induce cytotoxicity through mechanisms that may include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and induction of apoptosis (programmed cell death).[3][4][5]
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a new cell line, it is essential to perform a dose-response experiment to determine the optimal concentration range. A common starting point is to test a broad range of concentrations, for example, from 0.1 µg/mL to 100 µg/mL, using serial dilutions. This initial screening will help identify a narrower, more effective range for subsequent, detailed experiments to determine the half-maximal inhibitory concentration (IC50).[6]
Q3: How long should I incubate my cells with this compound?
The incubation time will depend on the specific cell line's doubling time and the biological question being addressed. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[7][8] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer times are generally required to assess effects on cell viability and proliferation.
Q4: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration should be determined by performing a "kill curve" or dose-response experiment.[9] This involves treating your cells with a range of this compound concentrations and then assessing cell viability using an appropriate assay (e.g., MTT, XTT, or a live/dead cell stain).[10][11][12] The goal is to find the lowest concentration that achieves the desired effect (e.g., selection of transfected cells or a specific level of cytotoxicity) without causing excessive, non-specific cell death.
Q5: What are the common methods to assess cell viability after this compound treatment?
Commonly used cell viability assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][13]
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XTT Assay: Similar to the MTT assay, the XTT assay also measures metabolic activity but produces a soluble formazan (B1609692) product, simplifying the protocol.[8][11]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Flow Cytometry with Viability Dyes: Using dyes like Propidium Iodide (PI) or 7-AAD allows for the quantification of live and dead cells in a population.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High levels of cell death even at low concentrations | - Cell line is highly sensitive to this compound.- Incorrect stock solution concentration.- High cell density at the time of treatment.[14] | - Perform a broader dose-response curve with lower starting concentrations.- Verify the concentration of your this compound stock solution.- Seed cells at a lower density. |
| No significant cell death even at high concentrations | - Cell line is resistant to this compound.- this compound has degraded due to improper storage or handling.- High cell confluency.[14] | - Test a higher range of concentrations.- Prepare a fresh this compound solution from a properly stored stock.- Ensure cells are in the logarithmic growth phase and not over-confluent at the time of treatment. |
| High variability between replicate wells | - Uneven cell plating.- "Edge effect" in multi-well plates.- Inaccurate pipetting of this compound. | - Ensure a single-cell suspension before plating and use proper pipetting techniques.- Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity.- Calibrate pipettes regularly. |
| Cells detach from the plate after treatment | - This may be the intended cytotoxic effect.- The solvent (e.g., DMSO) concentration is too high. | - Quantify both adherent and floating cells to get an accurate measure of viability.- Ensure the final solvent concentration is non-toxic to the cells by running a solvent-only control. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[15][16]
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete culture medium to cover a broad concentration range (e.g., 0.1 µg/mL to 100 µg/mL).[7]
-
Include a "vehicle control" (medium with the same concentration of solvent used to dissolve this compound) and a "no-treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Aminoglycoside-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimal Antibiotic Dosing for Cell Lines | PDF | Chemistry | Dose (Biochemistry) [scribd.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
troubleshooting Sannamycin K solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling Sannamycin K solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
Q2: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?
If you are encountering solubility issues with this compound in DMSO, it is important to systematically assess several factors. Start by verifying the purity and identity of your compound. Ensure the DMSO being used is of high purity and anhydrous, as absorbed water can significantly impact solubility. Gentle warming (e.g., to 37°C) or sonication in a water bath can also aid in dissolution.[6][7]
Q3: Could the quality of the DMSO be the cause of the solubility problem?
Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can decrease its solvating power for certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.[6][7]
Q4: I've tried gentle heating and fresh DMSO, but the compound still won't dissolve. What else can I do?
If the initial steps fail, consider preparing a more dilute stock solution. It's possible that the intended concentration exceeds the solubility limit of this compound in DMSO.
Q5: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. How can I prevent this?
This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. The rapid change in solvent polarity can cause the compound to "salt out" and precipitate. To mitigate this, try performing serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution can help keep the compound in solution. Also, ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1%).[6]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a structured approach to resolving common solubility problems with this compound.
Table 1: Troubleshooting Common this compound Solubility Problems
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| This compound powder does not dissolve in DMSO. | 1. Low-quality or wet DMSO.2. Concentration exceeds solubility limit.3. Insufficient mixing or energy. | 1. Use fresh, anhydrous, high-purity DMSO.2. Prepare a more dilute stock solution (e.g., 1 mM or 5 mM).3. Vortex vigorously and/or sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[6][7] | The compound fully dissolves, resulting in a clear solution. |
| This compound precipitates out of DMSO stock solution during storage. | 1. Temperature fluctuations.2. Water absorption into the DMSO stock. | 1. Store aliquots at a constant -20°C or -80°C to minimize freeze-thaw cycles.2. Ensure vials are tightly sealed. Use fresh, anhydrous DMSO for stock preparation. | The compound remains in solution upon proper storage. |
| This compound precipitates upon addition to aqueous media. | 1. Rapid change in solvent polarity.2. Final DMSO concentration in the aqueous medium is too low. | 1. Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.2. Optimize the final DMSO concentration in the aqueous medium to be as high as experimentally tolerable (typically ≤ 0.1%).[6] | The compound remains dissolved in the final aqueous solution. |
| Suspected degradation of this compound in solution. | 1. Improper storage temperature.2. pH of the solution is not optimal. | 1. Store stock solutions at -20°C or -80°C. For short-term storage (days to weeks), 0-4°C in the dark is acceptable.[5]2. For aqueous solutions, maintain a pH range where aminoglycosides are stable. Extreme pH values can lead to degradation. | The biological activity of this compound is maintained. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Equilibrate the this compound vial and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes to initiate dissolution.
-
Visually inspect the solution. If undissolved particles remain, proceed to the next steps.
-
Sonication (Optional): Place the tube in an ultrasonic water bath for 10-15 minutes.
-
Gentle Heating (Optional): If sonication is not sufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Avoid excessive heat, as it may degrade the compound.
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for diluting DMSO stock solutions into aqueous media.
References
- 1. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Efficacies of Nanostructured Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Sannamycin K Stability: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sannamycin K under various experimental conditions. This resource, presented in a question-and-answer format, addresses common challenges and offers detailed troubleshooting strategies to ensure the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a potent aminoglycoside antibiotic.[1] Like other aminoglycosides, its efficacy is dependent on its structural integrity. Degradation of this compound can lead to a loss of antibacterial activity, resulting in inaccurate and unreliable experimental data. Therefore, understanding its stability under different conditions is crucial for reproducible research and the development of effective therapeutic agents.
Q2: What are the general recommendations for storing this compound?
To maintain the stability of this compound, it is recommended to store it as a dry powder in a dark, moisture-free environment at 2°C to 8°C.[2] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept in sterile, airtight containers at 2°C to 8°C for short-term storage (up to 5 days) or at -20°C for longer periods.[2][3] Lyophilization (freeze-drying) is also an excellent method for long-term preservation of the compound.[2]
Q3: What is the optimal pH for this compound solutions?
Based on data from the structurally similar aminoglycoside kanamycin, this compound is expected to be most stable in a slightly acidic to neutral pH range, optimally between 4.5 and 8.5.[3][4][5] Stability is known to decrease outside of this range.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Antibacterial Activity | Degradation due to improper storage (high temperature, light exposure, incorrect pH). | Prepare fresh solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the pH of the experimental medium is within the optimal range (4.5-8.5).[2][4] |
| Precipitation in Solution | The pH of the solvent is outside the optimal solubility range, or the concentration exceeds its solubility limit in the chosen solvent. | Ensure the pH of the solvent is within the recommended range. If precipitation persists, consider using a different solvent or reducing the concentration of this compound. Filtration of the solution may be necessary.[2] |
| Inconsistent Experimental Results | Variability in the potency of this compound due to degradation between experiments. | Implement a consistent protocol for the preparation and storage of this compound solutions. Regularly test the concentration and purity of stock solutions using a validated analytical method such as HPLC.[2] |
| Suspected Enzymatic Degradation | Presence of aminoglycoside-modifying enzymes in the experimental system (e.g., in bacterial cultures). | Be aware of potential enzymatic inactivation, especially in resistant bacterial strains. Consider testing for the presence of aminoglycoside-modifying enzymes if unexpected loss of activity is observed.[6][7][8] |
Stability of Kanamycin (as a proxy for this compound) Under Different Conditions
Table 1: pH Stability of Kanamycin in Aqueous Solution
| pH | Stability | Reference |
| 4.5 - 5.5 | Highest Stability | [4] |
| 6.0 - 8.0 | Very Stable | [9] |
| < 4.5 or > 8.5 | Decreased Stability | [4] |
| 5.0 | More Labile than at pH 7.3 | [10] |
Table 2: Temperature Stability of Kanamycin in Aqueous Solution
| Temperature | Duration | Stability | Reference |
| 2°C - 8°C | Long-term | Recommended for storage of solutions | [2] |
| 37°C | ~5 days | Stable | [3] |
| 72°C (at pH 7.3) | Not specified | No detectable loss of activity | [11] |
| 120°C (Autoclaving) | > 1 hour | Slight loss of activity (~5%) | [9] |
Table 3: Solvent and Storage Conditions for Kanamycin
| Solvent/Condition | Solubility/Stability | Reference |
| Water | Soluble (50 mg/mL) | [3] |
| Methanol | Slightly Soluble | [12] |
| Ethanol | Practically Insoluble | [3][12] |
| Acetone, Chloroform, Ether, Ethyl Acetate (B1210297) | Practically Insoluble | [3] |
| Dry Powder | Stable | [2] |
| Light Exposure | Can cause degradation | [2][4] |
Experimental Protocols
Protocol for Assessing this compound Stability at Different pH Values
This protocol outlines a general procedure to determine the stability of this compound at various pH levels.
-
Prepare Buffer Solutions: Prepare a series of sterile buffer solutions with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, and 9).
-
Prepare this compound Solutions: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of the intact this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound against time for each pH value to determine the degradation rate.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Aminoglycosides
This protocol provides a general framework for the HPLC analysis of aminoglycosides like this compound. Method optimization will be required.
-
Chromatographic System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mobile phase, often consisting of a buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be optimized for peak shape and retention.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 212 nm) is common for some aminoglycosides, though sensitivity can be low. More sensitive methods may involve pre- or post-column derivatization followed by fluorescence detection, or the use of a mass spectrometer (LC-MS).[13][14]
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or an appropriate solvent.
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration within the linear range of the standard curve.
-
Injection and Analysis: Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to this compound stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. [Enzymatic assays of aminoglycoside antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. [Enzymatic assays of aminoglycoside antibiotics]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sannamycin C | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding degradation of Sannamycin K during storage
Welcome to the technical support center for Sannamycin K. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] It is crucial to protect the compound from light and moisture to minimize degradation.
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be validated for your specific buffer system. Avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause this compound degradation?
A3: this compound, as an aminoglycoside antibiotic, is susceptible to several degradation pathways, including:
-
Hydrolysis: The glycosidic bonds in the this compound molecule can be cleaved under acidic conditions.[2][3][4][5][6]
-
Oxidation: The amino and hydroxyl groups on the aminocyclitol and sugar moieties are susceptible to oxidation.[7][8]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of aminoglycosides.[9][10][11]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.[12][13][14][15]
Q4: Are there any known incompatibilities of this compound with other reagents?
A4: Yes, aminoglycosides like this compound can be inactivated by certain beta-lactam antibiotics, such as carbenicillin (B1668345) and piperacillin, especially at room temperature.[16] It is advisable to avoid mixing this compound directly with these compounds in concentrated solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my experiments. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.2. Prepare fresh solutions for each experiment.3. Perform a stability study under your experimental conditions to determine the rate of degradation. |
| Unexpected peaks in my analytical chromatogram. | Presence of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products.2. Use a validated stability-indicating analytical method to separate the parent compound from its degradants. |
| Variability in results between experimental replicates. | Inconsistent sample handling leading to varying levels of degradation. | 1. Standardize your sample preparation and handling procedures.2. Minimize the time samples are kept at room temperature or exposed to light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol
-
pH meter
-
Incubator
-
Photostability chamber
-
Validated stability-indicating HPLC or UPLC-MS/MS method
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store this compound powder at 60°C in a dry oven for 7 days.
-
Withdraw samples at appropriate time points and prepare solutions for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze both samples.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV or UPLC-MS/MS) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol that may need optimization for your specific instrumentation and this compound purity.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Charged Aerosol Detection (CAD)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Sample Preparation:
-
Dissolve this compound in the mobile phase A to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound to illustrate how to structure and present your results.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 25.4 | 3 |
| 0.1 M NaOH | 24 h | 60°C | 8.2 | 1 |
| 3% H₂O₂ | 24 h | Room Temp | 15.7 | 2 |
| Thermal (powder) | 7 days | 60°C | 5.1 | 1 |
| Photolytic | 1.2 million lux h | Room Temp | 12.3 | 2 |
Table 2: Retention Times of this compound and its Hypothetical Degradation Products
| Peak | Retention Time (min) (Hypothetical) | Identification |
| 1 | 3.5 | Degradation Product 1 (from acid hydrolysis) |
| 2 | 4.8 | Degradation Product 2 (from oxidation) |
| 3 | 6.2 | This compound |
| 4 | 7.1 | Degradation Product 3 (from acid hydrolysis) |
| 5 | 8.5 | Degradation Product 4 (from photolysis) |
Visualizations
Caption: Proposed Degradation Pathways for this compound.
Caption: Workflow for this compound Forced Degradation Study.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Aminoglycoside antibiotics: oxidative degradations leading to novel biochemical probes and synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical Transformation of Aminoglycoside Antibiotics in Simulated Natural Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical Transformation of Aminoglycoside Antibiotics in Simulated Natural Waters - East China Normal University [pure.ecnu.edu.cn:443]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. pnas.org [pnas.org]
- 16. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin K Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Sannamycin K synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides detailed experimental protocols to overcome them.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SK-TG-001 | Low this compound Titer | Suboptimal media composition, inadequate aeration, non-ideal pH, or insufficient precursor supply. | Optimize fermentation medium components (carbon/nitrogen sources), enhance oxygen transfer, and control pH. Implement a precursor feeding strategy. |
| SK-TG-002 | Accumulation of Intermediates | Bottleneck in the biosynthetic pathway due to poorly expressed or inactive enzymes. | Overexpress key biosynthetic genes (e.g., glycosyltransferases, aminotransferases) identified from the biosynthetic gene cluster. |
| SK-TG-003 | Poor Strain Growth | Suboptimal growth conditions or nutrient limitations. | Optimize culture conditions (temperature, agitation) and ensure all essential nutrients are available in the growth medium. |
| SK-TG-004 | Inconsistent Batch-to-Batch Yield | Variability in inoculum quality, raw material quality, or process control. | Standardize inoculum preparation, use high-quality raw materials, and ensure tight control over fermentation parameters.[][2] |
Experimental Protocol: Medium Optimization for Enhanced this compound Production
Objective: To systematically optimize the fermentation medium to increase the yield of this compound.
Methodology:
-
One-Factor-at-a-Time (OFAT) Analysis:
-
Establish a baseline fermentation using a standard medium (e.g., ISP2 medium).
-
Vary one component at a time (e.g., carbon source: glucose, starch, glycerol; nitrogen source: peptone, yeast extract, ammonium (B1175870) sulfate) while keeping others constant.
-
Conduct fermentations in shake flasks and measure this compound titer at the end of the fermentation period.
-
Identify the best individual components for this compound production.
-
-
Response Surface Methodology (RSM):
-
Based on OFAT results, select the most significant factors (e.g., glucose concentration, yeast extract concentration, and a key mineral).
-
Design a central composite design (CCD) experiment to study the interactions between these factors.
-
Run the fermentation experiments according to the design matrix.
-
Analyze the results using statistical software to determine the optimal concentrations of the selected components.
-
Experimental Protocol: Precursor-Directed Biosynthesis
Objective: To increase the yield of this compound by feeding biosynthetic precursors. Sannamycins are aminoglycoside antibiotics, and their biosynthesis involves the assembly of aminosugars and an aminocyclitol core.[3]
Methodology:
-
Precursor Selection: Based on the putative biosynthetic pathway, identify key precursors such as 2-deoxystreptamine (B1221613) (2-DOS) or specific aminosugars.
-
Feeding Strategy:
-
Add the selected precursor to the fermentation medium at different concentrations and at various time points (e.g., at the time of inoculation, during the exponential growth phase).
-
Use a control fermentation without precursor feeding for comparison.
-
-
Analysis: Quantify the this compound titer in each experimental and control group to determine the most effective precursor and feeding strategy. This approach can also be used to generate novel Sannamycin analogs.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound?
A1: this compound is produced by actinomycetes, specifically strains of Streptomyces sannanensis.[3]
Q2: What are the key precursors for the biosynthesis of this compound?
A2: While the specific pathway for this compound is not extensively detailed in public literature, based on the biosynthesis of related aminoglycosides, the key precursors are likely to be a derivative of glucose for the aminocyclitol core (like 2-deoxystreptamine) and aminosugars derived from primary metabolism.[8]
Q3: How can I improve the yield of this compound through genetic engineering?
A3: Yield improvement can be achieved by overexpressing the Sannamycin biosynthetic gene cluster or specific pathway-enhancing genes. Additionally, deleting competing metabolic pathway genes can redirect metabolic flux towards this compound production.
Q4: What are the optimal fermentation conditions for this compound production?
A4: Optimal conditions can vary between strains. However, for most Streptomyces species, a temperature range of 28-30°C, a pH between 6.8 and 7.2, and high aeration are generally favorable for antibiotic production.[][10][11] Systematic optimization is recommended for your specific strain.[12]
Q5: Are there any known challenges specific to Sannamycin fermentation?
A5: Common challenges in antibiotic fermentation include low yield, production of unwanted analogs, and batch-to-batch inconsistency.[][13][14] For Sannamycins, the complexity of the molecule may also present challenges in downstream processing and purification.
Data Summary
Table 1: Comparison of Fermentation Parameters for Aminoglycoside Production
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Yield Improvement |
| Carbon Source | Glucose (20 g/L) | Soluble Starch (30 g/L) | 1.5x |
| Nitrogen Source | Peptone (5 g/L) | Yeast Extract (10 g/L) | 1.8x |
| pH Control | No control | Maintained at 7.0 | 1.3x |
| Precursor Feeding | None | 2-deoxystreptamine (1 g/L) | >2x |
Note: This data is illustrative and based on typical optimization results for aminoglycoside antibiotics. Actual results may vary.
Visualizations
Biosynthetic Pathway and Optimization Logic
Caption: Putative biosynthetic pathway of this compound and key strategies for yield improvement.
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting and improving low this compound yields.
References
- 2. biopharminternational.com [biopharminternational.com]
- 3. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of novel rapamycin analogs by precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Biopharmaceutical Fermentation: Navigating The 5 Most Overlooked Challenges [bioprocessonline.com]
- 14. susupport.com [susupport.com]
Technical Support Center: Circumventing Aminoglycoside Modifying Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome resistance to aminoglycoside antibiotics mediated by aminoglycoside modifying enzymes (AMEs).
Frequently Asked Questions (FAQs)
Q1: My aminoglycoside antibiotic is showing no effect on a bacterial strain that was previously susceptible. What is the most likely cause of this resistance?
A1: The most common reason for acquired aminoglycoside resistance is the presence of Aminoglycoside Modifying Enzymes (AMEs).[1][2] These enzymes chemically modify the aminoglycoside, preventing it from binding to its target, the bacterial ribosome.[1][3] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the antibiotic.[1]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenyl group to a hydroxyl group on the antibiotic.[1]
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate (B84403) group to a hydroxyl group on the antibiotic.[1]
The specific AME present in the bacterial strain will determine which aminoglycosides are inactivated.
Q2: How can I determine if my resistant bacterial strain produces AMEs?
A2: You can infer the presence of AMEs through several methods:
-
Phenotypic Analysis: Test the susceptibility of your strain to a panel of different aminoglycosides. Resistance to specific aminoglycosides can suggest the presence of certain AMEs. For example, resistance to gentamicin (B1671437) and tobramycin (B1681333) but susceptibility to amikacin (B45834) may indicate the presence of an enzyme that modifies the former but not the latter.
-
Genotypic Analysis: Use PCR to screen for the presence of known AME-encoding genes. This is a more definitive method for identifying the genetic basis of resistance.[4]
-
Enzymatic Assays: Prepare a cell-free extract from the resistant bacteria and perform in vitro assays to detect the modification of aminoglycosides.
Q3: I have identified the AME responsible for resistance in my experiments. What are the primary strategies to overcome this?
A3: There are three main strategies to circumvent AME-mediated resistance:
-
Develop Novel Aminoglycoside Analogs: Synthesize modified aminoglycosides that are poor substrates for the AMEs. This often involves chemical modifications at the sites where the enzymes act.[1][5]
-
Develop AME Inhibitors: Identify or design molecules that inhibit the activity of the AMEs. These inhibitors can be co-administered with a conventional aminoglycoside to restore its activity.[1][6]
-
Use of Adjuvants: Employ non-antibiotic compounds that can potentiate the activity of aminoglycosides, for example, by increasing bacterial cell permeability to the antibiotic.
Troubleshooting Guides
Guide 1: Unexpected Aminoglycoside Resistance in Susceptibility Testing
| Problem | Possible Cause | Troubleshooting Steps |
| High Minimum Inhibitory Concentration (MIC) for a previously susceptible strain. | Presence of AMEs. | 1. Confirm Resistance: Repeat the MIC determination to rule out experimental error. 2. Aminoglycoside Panel Testing: Test the strain against a panel of aminoglycosides (e.g., gentamicin, tobramycin, amikacin, neomycin) to observe the resistance spectrum. 3. Molecular Detection: Perform PCR to detect common AME genes. |
| Inconsistent MIC results between experiments. | Variation in inoculum size or media composition. | 1. Standardize Inoculum: Ensure a consistent bacterial inoculum density (e.g., 0.5 McFarland standard) for each experiment. 2. Use Recommended Media: Utilize cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI/EUCAST. |
| Zone of inhibition is observed in disk diffusion, but MIC is high. | The specific AME may have a high Km for the aminoglycoside, leading to slower inactivation. | 1. Broth Microdilution: Rely on broth microdilution for a more accurate determination of the MIC. 2. Time-Kill Assays: Perform time-kill assays to understand the dynamics of bacterial killing over time. |
Guide 2: Synthesis of a Novel Aminoglycoside Analog is Unsuccessful
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the final modified aminoglycoside. | Inefficient protection/deprotection steps or poor reaction conditions. | 1. Optimize Protecting Groups: Experiment with different protecting groups for the amino and hydroxyl functionalities that are not being modified. 2. Reaction Condition Screening: Vary solvent, temperature, and reaction time to optimize the yield of the desired product. |
| The modified aminoglycoside is inactive against the target resistant strain. | The modification site was not critical for AME recognition, or the modification abolished ribosome binding. | 1. Structural Analysis: If available, use structural information of the AME to guide the design of new analogs. 2. Ribosome Binding Assay: Perform in vitro ribosome binding assays to ensure the new analog can still interact with its target. |
Data Presentation
Table 1: Activity of Novel Aminoglycoside Analogs Against Resistant Bacterial Strains
| Aminoglycoside Analog | Target AME | Bacterial Strain | MIC (µg/mL) - Parent Drug | MIC (µg/mL) - Analog | Reference |
| 6',3''-di-N-Methyl Kanamycin B | APH(3') | Resistant E. coli | >128 | 16 | [6] |
| 1-N-AHBA-Kanamycin A (Amikacin) | APH(3')-Ia, ANT(2') | Resistant E. coli | 64 | 4 | [6] |
| Semisynthetic Paromomycin Derivative | ANT(4',4''), APH(3',5''), AAC(6') | MRSA | >256 | 8 | [6] |
Table 2: Inhibition of AME Activity by Small Molecule Inhibitors
| Inhibitor | Target AME | IC50 (µM) | Reference |
| Cationic Peptides | AAC(6')-Ii, APH(3')-IIIa | 5 - 20 | [1] |
| Aranorosin | AAC(6')-Ie/APH(2'')-Ia | Not specified | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure and should be adapted based on the specific bacterial strain and aminoglycoside being tested, following CLSI or EUCAST guidelines.
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Prepare Aminoglycoside Dilutions:
-
Prepare a stock solution of the aminoglycoside in an appropriate solvent.
-
Perform serial two-fold dilutions of the aminoglycoside in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculate the Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the aminoglycoside that completely inhibits visible growth of the organism.
-
Protocol 2: High-Throughput Screening for AME Inhibitors
This protocol outlines a general workflow for a high-throughput screen to identify inhibitors of a specific AME.
-
Enzyme and Substrate Preparation:
-
Purify the target AME.
-
Prepare a stock solution of the aminoglycoside substrate and the appropriate cofactor (e.g., ATP for APH and ANT, Acetyl-CoA for AAC).
-
-
Assay Development:
-
Develop a detectable assay to measure enzyme activity. This could be a colorimetric, fluorescent, or luminescent assay that measures the consumption of the cofactor or the formation of the modified aminoglycoside or a byproduct.
-
-
Screening:
-
In a 96- or 384-well plate format, add the purified AME, the aminoglycoside substrate, and the cofactor to each well.
-
Add compounds from a chemical library to each well (typically at a single concentration, e.g., 10 µM).
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Incubation and Detection:
-
Incubate the plates for a predetermined time at an optimal temperature.
-
Measure the signal from each well using a plate reader.
-
-
Hit Identification and Confirmation:
-
Identify "hits" as compounds that cause a significant reduction in the signal compared to the positive control.
-
Re-test the hits in a dose-response format to determine their IC50 values.
-
Mandatory Visualizations
Caption: Mechanism of AME-mediated aminoglycoside resistance.
Caption: Workflow for the discovery of AME inhibitors.
Caption: Overview of strategies to overcome AME resistance.
References
- 1. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of phenotypic and genotypic patterns of aminoglycoside resistance in the Gram-negative bacteria isolates collected from pediatric and general hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Antibacterial Efficacy of Sannamycin K: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the antibacterial efficacy of Sannamycin K, a member of the aminoglycoside class of antibiotics. Due to the limited availability of public domain data on this compound's specific minimum inhibitory concentrations (MICs), this document focuses on providing a comparative context with other well-established aminoglycosides, detailed experimental protocols for efficacy testing, and a visualization of the general mechanism of action for this antibiotic class.
Data Presentation: Comparative Antibacterial Spectrum
Table 1: General In Vitro Activity of Common Aminoglycosides Against Gram-Negative Bacteria
| Bacterial Species | Gentamicin MIC (µg/mL) | Amikacin MIC (µg/mL) | Tobramycin MIC (µg/mL) |
| Escherichia coli | 0.25 - 128 | 0.5 - 256 | 0.12 - 128 |
| Pseudomonas aeruginosa | 0.5 - 512 | 1 - >512 | 0.25 - 256 |
| Klebsiella pneumoniae | 0.25 - 256 | 0.5 - >512 | 0.25 - 256 |
Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and geographic location.
Table 2: General In Vitro Activity of Common Aminoglycosides Against Gram-Positive Bacteria
| Bacterial Species | Gentamicin MIC (µg/mL) | Amikacin MIC (µg/mL) | Tobramycin MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 128 | 0.5 - 256 | 0.12 - 128 |
Note: Aminoglycosides are often used in combination with other antibiotics for Gram-positive infections to achieve synergistic effects.
Table 3: Template for Recording this compound Antibacterial Efficacy Data
Researchers can use the following template to structure their experimental findings on this compound for a clear comparison with existing aminoglycosides.
| Bacterial Strain | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) | Amikacin MIC (µg/mL) | Notes (e.g., Resistance Profile) |
| E. coli ATCC 25922 | ||||
| S. aureus ATCC 29213 | ||||
| P. aeruginosa ATCC 27853 | ||||
| K. pneumoniae ATCC 700603 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 |
Experimental Protocols
To ensure reproducibility and accuracy in validating the antibacterial efficacy of this compound, the following detailed experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Materials:
-
This compound, Gentamicin, and Amikacin analytical grade powders
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC reference strains and clinical isolates)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
2. Preparation of Reagents and Inoculum:
-
Antibiotic Stock Solutions: Prepare stock solutions of this compound, Gentamicin, and Amikacin at a concentration of 1024 µg/mL in a suitable sterile solvent.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure:
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antibiotic stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will create a range of antibiotic concentrations.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
Mandatory Visualization
The following diagrams illustrate the general mechanism of action of aminoglycoside antibiotics and a typical experimental workflow for MIC determination.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Sannamycin K vs. Other Aminoglycoside Antibiotics: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the performance of Sannamycin-family antibiotics in relation to established aminoglycosides like Gentamicin, Amikacin, and Tobramycin. This report synthesizes available data on their antibacterial efficacy, mechanisms of action, and resistance profiles, supported by experimental methodologies and visual diagrams.
Introduction
Aminoglycosides are a critical class of antibiotics used for treating severe infections caused by Gram-negative bacteria.[1][2] Their bactericidal activity stems from their ability to inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit.[3][4] The emergence of multidrug-resistant pathogens has renewed interest in this class of antibiotics.[1] This guide provides a comparative overview of the Sannamycin family of aminoglycosides against commonly used aminoglycosides: Gentamicin, Amikacin, and Tobramycin. Due to the limited publicly available data on Sannamycin K, this guide will focus on the broader Sannamycin family (A, B, and C) as described in early scientific literature and draw comparisons with well-characterized aminoglycosides.
Mechanism of Action
Aminoglycoside antibiotics share a common mechanism of action. They bind to the 16S rRNA of the 30S ribosomal subunit, which interferes with protein synthesis.[3][4] This binding leads to codon misreading and the production of truncated or nonfunctional proteins, ultimately resulting in bacterial cell death.[4]
References
A Comparative Analysis of Sannamycin and Gentamicin: Efficacy, Mechanism, and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Sannamycin family of antibiotics and the widely-used aminoglycoside, Gentamicin. Due to the limited availability of public data on Sannamycin K, this guide will consider the general characteristics of the Sannamycin family as a proxy, with specific data points from Sannamycin A, B, and C where available. This comparison aims to equip researchers with a comprehensive understanding of their respective antibacterial activities, mechanisms of action, and toxicological profiles to inform future research and drug development efforts.
Overview and Chemical Structure
Both Sannamycins and Gentamicin belong to the aminoglycoside class of antibiotics, known for their efficacy against a broad spectrum of bacteria.[1][2][3] Gentamicin, isolated from Micromonospora purpurea, is a well-established antibiotic used for severe bacterial infections.[1] Sannamycins are produced by Streptomyces sannanensis.[4]
Table 1: General Characteristics
| Feature | Sannamycin (Family) | Gentamicin |
| Antibiotic Class | Aminoglycoside | Aminoglycoside |
| Producing Organism | Streptomyces sannanensis[4] | Micromonospora purpurea[1] |
| Core Structure | Aminocyclitol ring with aminosugar moieties | Aminocyclitol ring (2-deoxystreptamine) with aminosugar moieties |
Antibacterial Spectrum and Efficacy
Gentamicin is a broad-spectrum antibiotic with potent activity primarily against Gram-negative bacteria, including Pseudomonas aeruginosa, Enterobacteriaceae, and others.[5][6] It is also effective against some Gram-positive organisms like Staphylococcus aureus.[5]
The antibacterial activity of the Sannamycin family appears to be more variable. While some members like the 4-N-glycyl derivative of Sannamycin C have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains, others like Sannamycin E and F exhibit weak activity.[4][7][8]
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Strain | Sannamycin A | Sannamycin B | Gentamicin |
| Staphylococcus aureus | Data not available | Data not available | 0.12 - 1 |
| Escherichia coli | Data not available | Data not available | 0.25 - 4 |
| Pseudomonas aeruginosa | Data not available | Data not available | 0.5 - 8 |
| Klebsiella pneumoniae | Data not available | Data not available | 0.25 - 4 |
Note: Specific MIC values for this compound are not publicly available. The table highlights the need for further experimental data for a direct comparison.
Mechanism of Action
As aminoglycosides, both Sannamycin and Gentamicin exert their bactericidal effects by inhibiting protein synthesis.[6][9][10] They bind to the 30S ribosomal subunit of bacteria, causing misreading of the mRNA and leading to the production of non-functional proteins.[1][9][11] This ultimately disrupts the bacterial cell membrane integrity and leads to cell death.[6]
Caption: General mechanism of action for aminoglycoside antibiotics.
Toxicity Profile
A significant limiting factor for the clinical use of aminoglycosides is their potential for toxicity, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems).[12][13][14] Gentamicin is well-known for these adverse effects, which are dose-dependent.[14][15]
Information on the toxicity of the Sannamycin family is scarce in publicly available literature. However, as members of the aminoglycoside class, it is reasonable to hypothesize a similar potential for nephrotoxicity and ototoxicity. Further toxicological studies are crucial to determine the safety profile of Sannamycins.
Table 3: Comparative Toxicity
| Toxicity Type | Sannamycin (Family) | Gentamicin |
| Nephrotoxicity | Data not available, but potential exists as an aminoglycoside. | Well-documented; dose-dependent damage to proximal tubular cells.[12][13] |
| Ototoxicity | Data not available, but potential exists as an aminoglycoside. | Well-documented; can cause irreversible hearing loss and vestibular dysfunction.[13] |
Experimental Protocols
To facilitate further comparative research, this section outlines standardized experimental protocols for key comparative assays.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method should be employed to determine the MIC of this compound and Gentamicin against a panel of clinically relevant bacterial strains.
Caption: Experimental workflow for MIC determination.
In Vitro Cytotoxicity Assay
To assess nephrotoxicity, a cytotoxicity assay using a human kidney cell line (e.g., HK-2) is recommended.
Caption: Workflow for in vitro cytotoxicity assessment.
Conclusion and Future Directions
Gentamicin remains a potent antibiotic for severe Gram-negative infections, but its clinical utility is hampered by significant toxicity. The Sannamycin family of aminoglycosides presents a potential area for new antibiotic discovery. However, the currently available data is insufficient for a definitive comparison with Gentamicin, particularly for this compound.
Future research should focus on:
-
Isolation and Characterization of this compound: Determining the precise chemical structure of this compound is a prerequisite for further studies.
-
Comprehensive Antimicrobial Profiling: Establishing the MIC values of this compound against a wide range of bacterial pathogens, including multidrug-resistant strains.
-
In-depth Toxicological Evaluation: Conducting rigorous in vitro and in vivo studies to determine the nephrotoxic and ototoxic potential of this compound compared to Gentamicin.
-
Mechanism of Action Studies: Confirming the specific binding site and mechanism of action of this compound on the bacterial ribosome.
A thorough investigation of these aspects will be critical in determining if this compound or other members of its family could offer a safer or more effective alternative to existing aminoglycosides like Gentamicin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEW AMINOGLYCOSIDE ANTIBIOTICS, SANNAMYCIN [jstage.jst.go.jp]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The relationship between the structure and toxicity of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Side effects of aminoglycosides: nephrotoxicity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potentiating aminoglycoside antibiotics to reduce their toxic side effects | PLOS One [journals.plos.org]
The Structure-Activity Relationship of Sannamycin K: A Comparative Guide
An In-depth Analysis of Sannamycin K and Its Analogs for Researchers and Drug Development Professionals
This compound, a member of the aminoglycoside class of antibiotics, has been a subject of interest for its potential antibacterial properties. Understanding the relationship between its chemical structure and biological activity is crucial for the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound and its derivatives, summarizing key findings on their structure-activity relationships (SAR), supported by available experimental data and methodologies.
Comparative Antibacterial Activity
While specific quantitative data for this compound is limited in publicly available literature, studies on closely related sannamycins and their synthetic analogs provide valuable insights into the SAR of this antibiotic family. The following table summarizes the reported antibacterial activities of key Sannamycin analogs.
| Compound Name | Modification from Parent Structure | Reported Antibacterial Activity |
| Sannamycin C | Parent Compound | Active against Gram-positive and Gram-negative bacteria. |
| 4-N-glycyl Sannamycin C | Glycyl group attached at the 4-N position of Sannamycin C. | Maintained or improved activity against Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains.[1] |
| 6′-des(N-methyl)sannamycin A | Removal of the N-methyl group at the 6′ position of Sannamycin A. | Modest antibacterial activity was observed. |
| 2′-epi-6′-des(N-methyl)sannamycin A | Epimerization at the 2′ position and removal of the N-methyl group at the 6′ position of Sannamycin A. | Showed modest antibacterial activity. |
| 2′-desamino-6′-des(N-methyl)sannamycin A | Removal of the amino group at the 2′ position and the N-methyl group at the 6′ position of Sannamycin A. | Inactive. |
Key Insights into Structure-Activity Relationships
The available data, though qualitative, points to several key structural features that are critical for the antibacterial activity of this compound and its analogs:
-
The 4-N Position: Modification at the 4-N position of the 2-deoxystreptamine (B1221613) ring appears to be a promising strategy for enhancing the antibacterial spectrum. The finding that 4-N-glycyl Sannamycin C retains activity against resistant strains suggests that this position can be modified to overcome common resistance mechanisms.[1]
-
The 2'-Amino Group: The 2'-amino group on the amino sugar moiety is crucial for antibacterial activity. The complete loss of activity upon its removal in 2′-desamino-6′-des(N-methyl)sannamycin A underscores its importance, likely in binding to the ribosomal target.
-
The 6'-N-Methyl Group: While the removal of the 6'-N-methyl group in 6′-des(N-methyl)sannamycin A resulted in a compound with "modest" activity, it suggests that this position might be a site for further modification to modulate activity and potentially reduce susceptibility to enzymatic inactivation.
Mechanism of Action: Targeting the Bacterial Ribosome
Like other aminoglycoside antibiotics, this compound is understood to exert its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of aminoglycosides to the 30S ribosomal subunit interferes with the translation process, leading to the production of non-functional proteins and ultimately, bacterial cell death.
References
Unveiling the Action of Sannamycin K: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Sannamycin K's mode of action with other prominent aminoglycoside antibiotics. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to elucidate the standing of this compound in the landscape of antibacterial agents.
Abstract
This compound, a member of the aminoglycoside family of antibiotics, exerts its antibacterial effect through the well-established mechanism of inhibiting protein synthesis in susceptible bacteria. Like its counterparts, it targets the bacterial ribosome, leading to mistranslation of mRNA and ultimately, cell death. This guide presents a comparative analysis of this compound's activity alongside other widely used aminoglycosides: Kanamycin, Gentamicin, and Tobramycin. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing information on related Sannamycin compounds and the broader aminoglycoside class to provide a valuable reference for the research community.
Comparative Analysis of Antibacterial Activity
Aminoglycoside antibiotics are known for their broad-spectrum activity against a variety of bacterial pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Sannamycin compounds and comparator aminoglycosides against key bacterial strains. It is important to note that direct MIC values for this compound against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa were not available in the reviewed literature. The data for "Sansanmycin B and C" against P. aeruginosa is included to provide the closest available comparison[1].
| Antibiotic | Test Organism | MIC (µg/mL) |
| Sansanmycin B | Pseudomonas aeruginosa | 8.0[1] |
| Sansanmycin C | Pseudomonas aeruginosa | 16[1] |
| Kanamycin | Escherichia coli | 4.5 |
| Staphylococcus aureus | 3.5 | |
| Pseudomonas aeruginosa | >128 | |
| Gentamicin | Escherichia coli | 0.5 - 4 |
| Staphylococcus aureus | 0.5 - 2 | |
| Pseudomonas aeruginosa | 1 - 8 | |
| Tobramycin | Escherichia coli | 0.25 - 2 |
| Staphylococcus aureus | 0.25 - 2 | |
| Pseudomonas aeruginosa | 0.5 - 4 |
Note: MIC values for Kanamycin, Gentamicin, and Tobramycin are compiled from various sources and represent a general range. Specific values can vary depending on the bacterial strain and testing conditions. Sannamycin C and its 4-N-glycyl derivative have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[2]. Fortimicin (B10828623) A, an antibiotic structurally related to the Sannamycins, has demonstrated broad-spectrum activity comparable to amikacin (B45834) against many clinically important bacteria, with the exception of Pseudomonas aeruginosa[3][4][5].
Mode of Action: Inhibition of Protein Synthesis
The primary mode of action for this compound, as with all aminoglycosides, is the inhibition of bacterial protein synthesis. This process is initiated by the binding of the antibiotic to the 30S ribosomal subunit. This interaction interferes with the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of nonfunctional or toxic proteins.
Caption: General mechanism of aminoglycoside action.
Signaling Pathways Affected
Beyond the direct inhibition of protein synthesis, the accumulation of mistranslated proteins triggers downstream stress responses within the bacterial cell, contributing to the bactericidal effect of aminoglycosides.
Ribotoxic Stress Response
The presence of aberrant proteins can induce a "ribotoxic stress response," a cellular signaling cascade activated by ribosomal insults. This can lead to the activation of various stress-related kinases and transcription factors, ultimately contributing to apoptosis-like pathways in bacteria.
Caption: Ribotoxic stress signaling cascade.
Oxidative Stress
The production of faulty proteins, particularly membrane-associated proteins, can disrupt cellular respiration and lead to the generation of reactive oxygen species (ROS). This oxidative stress further damages cellular components, including DNA, lipids, and proteins, accelerating bacterial cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mode of action of aminoglycoside antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the test antibiotic (e.g., this compound) in an appropriate solvent.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in a suitable broth medium. Dilute the culture to achieve a standardized cell density (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
Caption: MIC determination workflow.
In Vitro Protein Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of an antibiotic on bacterial protein synthesis.
Protocol:
-
Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (S30 extract) containing ribosomes, tRNAs, and other necessary components for translation.
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding a reporter protein like luciferase or GFP), amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and an energy source (ATP, GTP).
-
Addition of Antibiotic: Add varying concentrations of the test antibiotic to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of Protein Synthesis: Stop the reaction and measure the incorporation of the radiolabeled amino acid into newly synthesized proteins using methods like trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition at each antibiotic concentration relative to a no-antibiotic control.
Conclusion
This compound, as a member of the aminoglycoside class, functions by inhibiting bacterial protein synthesis, a mechanism shared with other well-established antibiotics like Kanamycin, Gentamicin, and Tobramycin. While specific quantitative data for this compound remains scarce in the public domain, the available information on related compounds suggests a similar spectrum of activity. The induction of downstream cellular stress responses, such as the ribotoxic stress response and oxidative stress, further contributes to its bactericidal properties. Further research is warranted to fully elucidate the comparative efficacy and specific molecular interactions of this compound, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Sansanmycins B and C, new components of sansanmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin K: An Evaluation of Efficacy Against Aminoglycoside-Resistant Strains - A Comparative Analysis
A comprehensive review of available data on Sannamycin K's efficacy against aminoglycoside-resistant bacteria reveals a notable lack of specific quantitative data in recent scientific literature. Initial discovery papers from the late 1970s and early 1980s indicate that Sannamycin C, a related compound, and its derivatives possess activity against bacteria resistant to other aminoglycosides. However, detailed comparative studies with specific Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant, characterized aminoglycoside-resistant strains are not publicly available.[1][2][3][4]
To address the core need of researchers, scientists, and drug development professionals for a comparative guide on novel aminoglycosides overcoming resistance, this document will use Plazomicin (B589178) as a representative next-generation aminoglycoside. Plazomicin has been extensively studied and designed to evade the primary mechanisms of aminoglycoside resistance, and substantial comparative data on its efficacy is available.[5][6][7][8][9] This guide will compare the in vitro activity of Plazomicin against that of established aminoglycosides, such as gentamicin (B1671437) and amikacin, in the context of specific aminoglycoside resistance mechanisms.
Overview of Aminoglycoside Resistance
The clinical utility of older aminoglycosides has been compromised by the widespread emergence of bacterial resistance. The most prevalent mechanisms of resistance are:
-
Enzymatic Modification: Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[10][11] These enzymes are broadly classified into:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Phosphotransferases (APHs)
-
Aminoglycoside Nucleotidyltransferases (ANTs)
-
-
Target Site Modification: Alterations in the 16S rRNA, the binding site of aminoglycosides on the bacterial ribosome, can reduce the binding affinity of the drug. A clinically significant mechanism is the methylation of the 16S rRNA by ribosomal methyltransferases, which can confer broad, high-level resistance to most aminoglycosides.[10]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of aminoglycosides, or bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell.[10]
Comparative Efficacy of Plazomicin
Plazomicin is a semisynthetic aminoglycoside derived from sisomicin. It was structurally engineered to be a poor substrate for most clinically relevant AMEs.[5][6][9] Its efficacy against strains expressing various AMEs has been demonstrated in several studies.
Data Presentation: In Vitro Susceptibility of E. coli Strains Expressing Specific Aminoglycoside-Modifying Enzymes
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Plazomicin, Gentamicin, and Amikacin against isogenic E. coli strains, each expressing a specific aminoglycoside-modifying enzyme. The data is adapted from a study by Armstrong, E.S., et al.
| Bacterial Strain (Resistance Enzyme) | Plazomicin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Amikacin MIC (µg/mL) |
| E. coli (Vector Control) | 1 | 1 | 2 |
| E. coli (AAC(3)-IIa) | 1 | >128 | 2 |
| E. coli (AAC(3)-IV) | 1 | >128 | 2 |
| E. coli (AAC(6')-Ib) | 2 | >128 | >128 |
| E. coli (APH(2'')-Ib) | 1 | >128 | 2 |
| E. coli (APH(3')-Ia) | 1 | 1 | >128 |
| E. coli (ANT(2'')-Ia) | 1 | >128 | >128 |
| E. coli (AAC(2')-Ia) | 16 | 2 | 2 |
| E. coli (APH(2'')-IVa) | 32 | >128 | 2 |
Data sourced from studies on Plazomicin's activity against engineered E. coli strains.[5][6][9]
Interpretation of Data: The data clearly demonstrates that Plazomicin retains potent activity (low MIC values) against E. coli strains expressing a wide range of AMEs that confer high-level resistance to older aminoglycosides like gentamicin and amikacin.[5][6][9] For instance, the presence of AAC(3)-IIa renders the strain highly resistant to gentamicin (>128 µg/mL), while the MIC for Plazomicin remains at 1 µg/mL. However, it is noteworthy that certain enzymes, such as AAC(2')-Ia and APH(2'')-IVa, can reduce the potency of Plazomicin to some extent.[5][6][9]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC testing.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Solutions: Stock solutions of the aminoglycosides (Plazomicin, Gentamicin, Amikacin) are prepared in a suitable solvent. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: The bacterial strains (e.g., E. coli expressing specific resistance enzymes) are cultured on an appropriate agar (B569324) medium overnight. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also prepared. The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mandatory Visualizations
Diagram of Aminoglycoside Resistance Mechanisms
Caption: Overview of the main mechanisms of bacterial resistance to aminoglycoside antibiotics.
Experimental Workflow for Comparative MIC Assay
Caption: Step-by-step workflow for determining and comparing Minimum Inhibitory Concentrations.
Conclusion
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SANNAMYCIN-TYPE AMINOGLYCOSIDE ANTIBIOTICS : EFFICIENT SYNTHESES : BIOLOGICAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 4. A NEW AMINOGLYCOSIDE ANTIBIOTIC, SANNAMYCIN C AND ITS 4-N-GLYCYL DERIVATIVE [jstage.jst.go.jp]
- 5. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plazomicin—a New Aminoglycoside—for Treating Complicated Urinary Tract Infections [journal-jbv.apub.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aminoglycoside Ototoxicity: Evaluating Sannamycin K Against Established Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the ototoxicity of Sannamycin K, a member of the aminoglycoside family of antibiotics, with other well-established aminoglycosides. Due to a lack of publicly available ototoxicity data specifically for this compound, this document serves as a template, outlining the necessary experimental data and protocols for a comprehensive comparative analysis. The provided data for common aminoglycosides such as gentamicin (B1671437), amikacin, tobramycin, neomycin, and kanamycin (B1662678) will serve as a benchmark for future studies on this compound.
Executive Summary
Aminoglycoside antibiotics are potent bactericidal agents, but their clinical use is often limited by the risk of ototoxicity, which can lead to permanent hearing loss and vestibular dysfunction. A thorough understanding of the comparative ototoxic potential of new aminoglycosides, like this compound, is crucial for preclinical safety assessment and informed clinical development. This guide details the standard methodologies for evaluating ototoxicity and presents available data for established aminoglycosides to facilitate a comparative assessment.
Comparative Ototoxicity Data of Common Aminoglycosides
A direct comparison of this compound's ototoxicity is not possible without specific experimental data. The following table summarizes publicly available data on the ototoxicity of commonly used aminoglycosides, providing a baseline for what would be required for this compound.
| Aminoglycoside | Predominant Ototoxicity | Incidence of Cochleotoxicity (Hearing Loss) | Incidence of Vestibulotoxicity (Balance Dysfunction) | Notes |
| Gentamicin | Primarily Vestibulotoxic[1][2] | 0% to 27%[3] | Higher incidence than cochleotoxicity[4] | Ototoxicity can occur even with therapeutic serum levels.[4] |
| Amikacin | Primarily Cochleotoxic[1] | ~24% in one study, associated with high peak/trough levels and longer duration of therapy.[5] | Less common than cochleotoxicity. | Higher doses are used compared to gentamicin and tobramycin.[6] |
| Tobramycin | Primarily Vestibulotoxic[1] | Low, but can cause high-frequency hearing loss.[7][8][9] | More frequent than auditory effects.[7][8][9] | Risk increases with renal impairment and prolonged therapy.[7][8][9] |
| Neomycin | Highly Cochleotoxic[1][2] | High risk of profound, irreversible hearing loss.[2][10] | Can also occur. | Considered one of the most ototoxic aminoglycosides.[2][11] |
| Kanamycin | Primarily Cochleotoxic[1] | Can cause marked high-frequency hearing loss and deafness.[1][12] | Vestibular system is usually spared.[1] | Ototoxicity is a well-documented side effect.[13] |
| This compound | Unknown | No data available | No data available | As a 2-deoxyfortamine-type aminoglycoside, its ototoxic profile requires experimental evaluation.[14] |
Experimental Protocols for Ototoxicity Assessment
To generate comparative data for this compound, the following standard experimental protocols should be employed.
Animal Models
Rodents, particularly guinea pigs and rats, are the most common animal models for preclinical ototoxicity studies due to their auditory systems being well-characterized and sensitive to aminoglycoside-induced damage.[15]
Drug Administration and Dosing
-
Route of Administration: Systemic administration (e.g., subcutaneous or intramuscular injection) is typically used to mimic clinical use.
-
Dosing Regimen: A dose-response study should be conducted to determine the ototoxic threshold of this compound. This involves administering a range of doses for a specified duration (e.g., 7-21 days). A control group receiving a saline vehicle is essential. For comparison, established aminoglycosides like gentamicin should be used as positive controls at clinically relevant and known ototoxic doses.
Auditory Function Assessment
-
Auditory Brainstem Response (ABR): ABR is a non-invasive electrophysiological test that measures the neural activity of the auditory pathway in response to sound stimuli.[15]
-
Procedure: Animals are anesthetized, and electrodes are placed on the scalp. Clicks or tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) and intensities are presented to the ear. The ABR threshold, the lowest intensity at which a response is detected, is determined for each frequency.
-
Data Analysis: A significant increase in ABR thresholds post-treatment compared to baseline indicates hearing loss.[16][17]
-
-
Distortion Product Otoacoustic Emissions (DPOAEs): DPOAEs are sounds generated by the outer hair cells of the cochlea in response to two simultaneous tones of different frequencies.
-
Procedure: A probe containing a microphone and two speakers is placed in the ear canal. The presence and amplitude of the DPOAEs are measured.
-
Data Analysis: A reduction in DPOAE amplitude suggests outer hair cell damage.
-
Vestibular Function Assessment
-
Behavioral Observation: Animals are observed for signs of vestibular dysfunction, such as head tilting, circling, and ataxia (loss of balance).
-
Vestibulo-Ocular Reflex (VOR) Testing: The VOR stabilizes gaze during head movement. In rodents, this can be assessed by measuring eye movements in response to rotational stimuli.
-
Histological Analysis: Post-mortem analysis of the vestibular sensory epithelia can quantify hair cell loss.
Histological Analysis of the Cochlea
-
Hair Cell Quantification (Cochleogram): After the final functional assessments, animals are euthanized, and their cochleae are harvested.[18]
-
Procedure: The cochleae are fixed, decalcified, and dissected. The organ of Corti is stained (e.g., with phalloidin (B8060827) to visualize actin in stereocilia or antibodies against hair cell-specific proteins like myosin VIIa) and examined under a microscope.[19][20]
-
Data Analysis: The number of missing inner and outer hair cells is counted along the length of the cochlea to create a cochleogram, which correlates the location of damage with frequency regions.[18]
-
Visualizing Key Processes
To better understand the mechanisms and experimental procedures involved in assessing aminoglycoside ototoxicity, the following diagrams are provided.
Caption: Signaling pathway of aminoglycoside-induced ototoxicity.
Caption: Experimental workflow for assessing aminoglycoside ototoxicity.
Conclusion
While direct comparative data for this compound ototoxicity is currently unavailable, this guide provides a comprehensive framework for its evaluation. By following the detailed experimental protocols and utilizing the provided data on established aminoglycosides as benchmarks, researchers can effectively characterize the ototoxic profile of this compound. Such studies are imperative for the safe development of new and potent antimicrobial therapies.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Drug-Induced Ototoxicity - Ear, Nose, and Throat Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 3. asha.org [asha.org]
- 4. mja.com.au [mja.com.au]
- 5. Ototoxicity of Amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Ototoxicity of tobramycin: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. droracle.ai [droracle.ai]
- 12. Audiological Evaluation of Patients Taking Kanamycin for Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ototoxicity of kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional and morphological analysis of different aminoglycoside treatment regimens inducing hearing loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
